Methyl 2,5-difluoro-4-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-difluoro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNQULKNUXINKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering Analgesia: The Physicochemical and Synthetic Profile of Methyl 2,5-difluoro-4-methylbenzoate
As the pharmaceutical industry shifts toward non-opioid modalities for pain management, the design of highly selective ion channel inhibitors has become paramount. Methyl 2,5-difluoro-4-methylbenzoate (CAS 1355488-71-9) is a specialized fluorinated building block that serves as a critical intermediate in the synthesis of next-generation sulfonamide-based inhibitors targeting the Nav1.7 voltage-gated sodium channel [1].
This technical guide dissects the physicochemical properties, structural rationale, and validated synthetic workflows associated with this compound, providing drug development professionals with a comprehensive blueprint for its application.
Physicochemical Profiling
Understanding the baseline properties of this compound is essential for predicting its behavior in biphasic extractions and downstream coupling reactions. The strategic placement of halogens significantly alters its boiling point and partition coefficient compared to unfluorinated analogs.
| Property | Value |
| CAS Registry Number | 1355488-71-9 |
| IUPAC Name | This compound |
| Molecular Formula | C9H8F2O2 |
| Molecular Weight | 186.15 g/mol |
| Boiling Point | 236.5 ± 40.0 °C (Predicted) |
| Physical State | Oil (at standard ambient temperature and pressure) |
Structural Rationale in Drug Design
In medicinal chemistry, building blocks are rarely chosen at random. The specific substitution pattern of CAS 1355488-71-9 provides a multifunctional scaffold designed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the final active pharmaceutical ingredient (API):
-
The 2,5-Difluoro Motif: Fluorine substitution is a classic bioisosteric strategy. The high electronegativity of the fluorine atoms exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the corresponding benzoic acid (once the ester is hydrolyzed). Furthermore, these halogens block oxidative metabolism by CYP450 enzymes at the 2 and 5 positions, enhancing the metabolic half-life of the final drug.
-
The 4-Methyl Group: This moiety provides a lipophilic anchor that can occupy specific hydrophobic sub-pockets within the target protein. Synthetically, it also serves as a potential handle for future benzylic functionalization (e.g., via radical bromination).
-
The Methyl Ester: Acting as a stable protecting group during upstream synthesis, the methyl ester is a reactive electrophilic handle. It can be cleanly hydrolyzed to the free carboxylic acid, which is subsequently coupled to complex sulfonamides using standard amide-coupling reagents (e.g., EDC/DMAP) [1].
Biological Context: The Nav1.7 Target
The primary application of this compound is the synthesis of inhibitors for the Nav1.7 (SCN9A) voltage-gated sodium channel. Nav1.7 is preferentially expressed in peripheral sympathetic and sensory neurons. An increasing body of clinical evidence—including genetic studies of congenital insensitivity to pain—demonstrates that Nav1.7 is a master regulator of nociceptive signaling [1].
A critical challenge in developing these inhibitors is achieving selectivity over Nav1.5, the primary cardiac sodium channel. The unique steric and electronic footprint provided by the 2,5-difluoro-4-methylphenyl scaffold helps drive this required >100-fold selectivity, mitigating cardiovascular toxicity.
Nav1.7-mediated nociceptive signaling pathway targeted by sulfonamide derivatives.
Synthetic Methodology & Self-Validating Protocol
The preparation of this compound from its corresponding acyl chloride is a fundamental nucleophilic acyl substitution. As a Senior Application Scientist, I emphasize that a protocol must be self-validating; every step must have a clear physicochemical rationale to ensure high yield and purity without the need for exhaustive chromatography [1].
Step-by-Step Workflow
Step 1: Solvolysis (Esterification)
-
Action: Add 10 mL of anhydrous methanol to 500 mg (2.6 mmol) of 2,5-difluoro-4-methylbenzoyl chloride. Stir at room temperature.
-
Causality: Methanol serves a dual purpose as both the solvent and the nucleophile. The vast molar excess of methanol drives the equilibrium entirely toward the ester. Anhydrous conditions are critical; ambient moisture will competitively hydrolyze the highly reactive acyl chloride into the unreactive carboxylic acid, severely depressing the yield.
Step 2: Volatile Removal
-
Action: Evaporate the reaction solution in vacuo to yield a crude oil.
-
Causality: This step removes the bulk of the excess methanol and the byproduct hydrogen chloride (HCl) gas. Eliminating the acid before the aqueous workup prevents the formation of intractable emulsions and drastically reduces the amount of base required for neutralization in the next step.
Step 3: Biphasic Extraction
-
Action: Dissolve the crude oil in ethyl acetate (EtOAc). Extract the organic layer with saturated aqueous sodium carbonate (
) solution (20 mL), followed by brine (2 x 20 mL). -
Causality: EtOAc provides excellent solvation for the lipophilic ester product. The saturated
wash is a highly specific choice: it is basic enough to neutralize any residual HCl or trace carboxylic acid (partitioning them into the aqueous layer as water-soluble sodium salts) but not strong enough to cause base-catalyzed hydrolysis of the newly formed ester. The subsequent brine wash removes dissolved water from the organic phase via osmotic pressure.
Step 4: Desiccation and Isolation
-
Action: Separate the organic layer, dry over anhydrous sodium sulfate (
), filter, and concentrate in vacuo. -
Causality:
chemically binds microscopic water droplets suspended in the EtOAc. Ensuring the final isolated oil is strictly anhydrous is vital for accurate mass determination and prevents degradation during long-term storage.
Step 5: System Validation (QC)
-
Action: Validate the completion of the reaction via Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (
NMR). -
Causality: This creates a self-validating loop. A successful reaction will show the complete disappearance of the baseline-sticking acid/acyl chloride spot on TLC and the emergence of a high-
ester spot (UV active). NMR must reveal a distinct singlet integrating to 3 protons at ~3.9 ppm, definitively confirming the installation of the group.
Step-by-step synthetic workflow and isolation of this compound.
Downstream Applications
Once isolated and validated, this compound is typically subjected to basic hydrolysis (e.g., using Lithium Hydroxide in THF/Water at 60 °C) to unmask the carboxylic acid [1]. This acid is then activated using coupling reagents like N,N-dimethylaminopropyl-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to form complex amide bonds with proprietary sulfonamide derivatives. The resulting molecules are currently undergoing rigorous preclinical and clinical evaluations as potent, non-addictive analgesics.
References
- Title: Chemical compounds (Patent CA2800971A1)
Technical Whitepaper: Handling and Synthetic Utility of Methyl 2,5-Difluoro-4-methylbenzoate
Topic: Technical Guide: 2,5-Difluoro-4-methylbenzoic Acid Methyl Ester Content Type: Technical Whitepaper / Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.
Executive Summary
Methyl 2,5-difluoro-4-methylbenzoate (CAS: 1355488-71-9) is a specialized fluorinated building block utilized primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its structural core—a benzoic ester functionalized with a specific 2,5-difluoro pattern—provides a strategic scaffold for modulating metabolic stability and lipophilicity in drug candidates.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound’s hazards, stability profiles, and synthetic applications.
Part 1: Chemical Identity & Strategic Value
Identification & Physicochemical Profile
This compound is often employed to introduce a "fluorine scan" into aromatic systems, altering the pKa and metabolic susceptibility of the final drug molecule.
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Number | 1355488-71-9 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Physical State | Crystalline Solid (White to Off-white) |
| Solubility | Soluble in MeOH, DCM, DMSO, Ethyl Acetate; Insoluble in Water.[3][4] |
| Purity Standard | Typically ≥98% (HPLC) for catalysis/coupling applications. |
Structural Validation (Self-Validating System)
To ensure the integrity of the starting material before initiating a campaign, researchers should verify the compound using 1H NMR . The specific fluorine couplings provide a unique fingerprint that validates the substitution pattern.
-
Diagnostic Signal 1 (Ester): Singlet at ~3.90 ppm (-COOCH ₃).
-
Diagnostic Signal 2 (Ar-Methyl): Doublet or pseudo-triplet at ~2.30 ppm (coupling with adjacent Fluorine).
-
Diagnostic Signal 3 (Aromatic): Two distinct multiplets in the aromatic region (6.5–8.0 ppm), showing complex splitting due to ¹H-¹⁹F coupling (
).
Part 2: Comprehensive Hazard Profiling
GHS Classification & Mechanistic Toxicology
While classified as a standard irritant, the presence of the methyl ester moiety increases lipophilicity compared to the free acid, facilitating faster dermal absorption.
| Hazard Code | Hazard Statement | Mechanistic Insight |
| H302 | Harmful if swallowed | Fluorinated aromatics can exhibit nephrotoxicity upon metabolism; avoid oral ingestion routes. |
| H315 | Causes skin irritation | Benzylic esters can hydrolyze on moist skin to release acidic byproducts, causing delayed irritation. |
| H319 | Causes serious eye irritation | High lachrymatory potential due to interaction with corneal mucous membranes. |
| H335 | May cause respiratory irritation | Dust inhalation triggers mucosal inflammation; use local exhaust ventilation (LEV). |
Safe Handling Workflow (Hierarchy of Controls)
The following diagram illustrates the decision logic for PPE and containment based on the operation being performed.
Figure 1: Risk-based decision matrix for handling fluorinated benzoate esters. Note the differentiation in glove type for solid vs. solution phase handling.
Part 3: Synthetic Utility & Protocols
Reactivity Profile
This compound is not merely a passive scaffold.[5] The 2-position fluorine is activated for Nucleophilic Aromatic Substitution (
This reactivity difference allows for Regioselective Functionalization .
Experimental Protocols
Protocol A: Hydrolysis to 2,5-Difluoro-4-methylbenzoic Acid
Objective: To generate the free acid for amide coupling.
-
Dissolution: Dissolve 1.0 eq of this compound in THF/Water (3:1 ratio).
-
Reagent Addition: Add 2.5 eq of Lithium Hydroxide Monohydrate (LiOH·H₂O).
-
Reaction: Stir at Ambient Temperature (20–25°C) for 4–6 hours. Monitor by TLC (the acid will remain at baseline in non-polar solvents).
-
Workup: Acidify to pH 2 with 1N HCl. The product usually precipitates. Filter and dry.
-
Yield Expectation: >90%.
Protocol B: Regioselective
(Displacement of 2-Fluoro)
Objective: To introduce a nucleophile (e.g., Morpholine) at the 2-position.
-
Setup: In a dry flask under Nitrogen, dissolve 1.0 eq of ester in anhydrous DMF.
-
Addition: Add 1.1 eq of Morpholine and 1.5 eq of K₂CO₃.
-
Conditions: Heat to 60°C. The ortho-fluorine is displaced due to the inductive effect of the carbonyl.
-
Note: Higher temperatures (>100°C) may force displacement of the 5-fluoro, reducing regioselectivity.
Synthetic Pathway Visualization
Figure 2: Divergent synthetic pathways. The path to the Acid (Blue) retains the difluoro pattern, while the SNAr path (Green) utilizes the activated 2-fluoro position.
Part 4: Storage & Stability
-
Moisture Sensitivity: As a methyl ester, the compound is susceptible to hydrolysis over long periods if exposed to atmospheric moisture.
-
Recommendation: Store in a tightly sealed container, preferably in a desiccator or under inert gas (Nitrogen/Argon).
-
-
Temperature: Store at Room Temperature (15–25°C). Refrigeration is not strictly necessary unless the lab environment is humid/hot, but it does extend shelf life.
-
Incompatibility: Keep away from strong oxidizing agents (peroxides, nitrates) and strong bases (which induce hydrolysis).
Part 5: Emergency Response (Fire & Spill)
| Scenario | Protocol |
| Fire Extinguishing | Use Dry Chemical , CO₂ , or Water Spray . Do not use a solid water stream, as it may scatter the molten ester. |
| Combustion Products | Emits toxic fumes of Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Carbon Dioxide (CO₂). Note: HF presence requires full-face respirators for firefighters. |
| Spill Cleanup | 1. Evacuate area. 2. Don PPE (Nitrile gloves, Goggles, N95). 3. Sweep up solid carefully to avoid dust generation. 4. Place in a hazardous waste container labeled "Fluorinated Organic Waste." |
References
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from
-
ChemScene. (n.d.). This compound Safety Data & Properties. Retrieved from
-
PubChem. (n.d.).[2] 2,5-Difluoro-4-methylbenzoic acid (Acid Analog Data). National Library of Medicine. Retrieved from (Note: Used for structural analog toxicity inference).
-
Santa Cruz Biotechnology. (n.d.). Methyl 2,5-difluorobenzoate (Structural Analog). Retrieved from
Sources
Methodological & Application
Application Note: Precision Synthesis of Methyl 2,5-difluoro-4-methylbenzoate
Executive Summary
This application note details the optimized synthetic protocol for Methyl 2,5-difluoro-4-methylbenzoate (CAS: 1355488-71-9), a critical intermediate in the development of fluorinated retinoids and kinase inhibitors.
The synthesis addresses a classic regioselectivity challenge in polysubstituted aromatics. Starting from 2,5-difluorotoluene , we employ a two-step sequence:
-
Electrophilic Aromatic Bromination: Leveraging cooperative directing effects to selectively install a bromide at the para-position relative to the methyl group.
-
Palladium-Catalyzed Methoxycarbonylation: A high-yielding carbonylation that avoids the safety hazards of stoichiometric organometallic reagents (Grignard/Lithium) common in older protocols.
This guide is designed for medicinal chemists and process engineers requiring a scalable, high-purity route (Target Purity >98%).
Strategic Route Analysis
The Regioselectivity Challenge
The starting material, 2,5-difluorotoluene, presents three potential sites for Electrophilic Aromatic Substitution (EAS): C3, C4, and C6.
-
C3 (Meta to Me, Ortho to F): Disfavored. The methyl group activates ortho and para positions. C3 is meta to the activator.
-
C6 (Ortho to Me, Ortho to F): Sterically crowded. It is flanked by a methyl group and a fluorine atom.[1][2][3]
-
C4 (Para to Me, Ortho to F): Favored. This position benefits from the strong para-directing effect of the methyl group and the ortho-directing resonance effect of the C5-fluorine. It is also less sterically hindered than C6.
Decision: We utilize a Lewis-acid catalyzed bromination to access 4-bromo-2,5-difluorotoluene . Conditions must be strictly controlled to prevent radical benzylic bromination (side-chain attack).
The Carbonylation Strategy
While classical carboxylation involves Grignard formation (
Figure 1: Synthetic workflow highlighting the critical path and potential divergence points.
Detailed Experimental Protocols
Protocol A: Regioselective Bromination
Objective: Synthesis of 4-bromo-2,5-difluorotoluene. Scale: 50 mmol basis.
| Reagent | MW | Equiv.[1][4][5][6][7] | Amount | Role |
| 2,5-Difluorotoluene | 128.12 | 1.0 | 6.41 g | Substrate |
| Bromine ( | 159.81 | 1.05 | 8.39 g (2.7 mL) | Electrophile |
| Iron Powder ( | 55.85 | 0.05 | 140 mg | Catalyst Precursor |
| Dichloromethane (DCM) | - | Solvent | 50 mL | Solvent |
Step-by-Step Methodology:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr).
-
Environment Control: Wrap the flask in aluminum foil to exclude light. Critical: Light promotes radical bromination of the methyl group (benzylic bromination), which is an irreversible impurity [1].
-
Charging: Add 2,5-difluorotoluene, DCM, and Iron powder to the flask. Cool the mixture to 0°C using an ice bath.
-
Catalyst Activation: Stir for 5-10 minutes. The
addition will generate in situ. -
Addition: Add the Bromine dropwise over 45 minutes. Maintain internal temperature <5°C. The solution will turn dark red/brown.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.
-
Monitoring: Check by GC-MS or TLC (Hexanes). Look for the disappearance of the starting material (
approx 3.5 min) and appearance of the bromide ( approx 5.2 min). -
Quench: Pour the reaction mixture into 50 mL of saturated
(sodium thiosulfate) solution to quench excess bromine. The organic layer should turn from red to pale yellow. -
Workup: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Combine organics, wash with water and brine, dry over
, and concentrate in vacuo. -
Purification: The crude oil is typically >90% pure. If the C6-isomer (>3%) is present, purify via vacuum distillation (bp approx 75-78°C @ 15 mmHg).
Yield Expectation: 85-92% (Pale yellow liquid).
Protocol B: Palladium-Catalyzed Methoxycarbonylation
Objective: Conversion of aryl bromide to methyl ester. Safety: Carbon Monoxide (CO) is a silent, deadly gas. All operations must be performed in a well-ventilated fume hood with a CO detector present.
| Reagent | MW | Equiv.[1][4][5][6][7] | Amount | Role |
| 4-Bromo-2,5-difluorotoluene | 207.02 | 1.0 | 10.35 g (50 mmol) | Substrate |
| Pd(OAc)2 | 224.51 | 0.02 | 225 mg | Catalyst |
| dppf | 554.39 | 0.03 | 831 mg | Ligand |
| Triethylamine ( | 101.19 | 2.0 | 10.1 g (14 mL) | Base |
| Methanol (MeOH) | 32.04 | Solvent | 100 mL | Nucleophile/Solvent |
| CO (Gas) | 28.01 | Excess | 5-10 bar | Carbonyl Source |
Note: dppf = 1,1'-Bis(diphenylphosphino)ferrocene. Its large bite angle facilitates the reductive elimination of the bulky aryl-ester product [2].
Step-by-Step Methodology:
-
Vessel Prep: Use a stainless steel autoclave (e.g., Parr reactor) capable of withstanding pressure.
-
Charging: In a glovebox or under Argon flow, load the autoclave with the Aryl Bromide,
, dppf, and Methanol. Add Triethylamine last. -
Sealing & Purging: Seal the autoclave. Purge with Nitrogen (3 cycles) to remove Oxygen. Critical:
poisons the Pd(0) catalyst and oxidizes the phosphine ligand. -
CO Introduction: Pressurize the vessel with Carbon Monoxide to 5 bar (approx 75 psi).
-
Alternative: If high-pressure CO is unavailable, use a CO-surrogate like N-formylsaccharin with a specific Pd-catalyst protocol [3], though the gas method is preferred for scale.
-
-
Reaction: Heat the autoclave to 80°C. Stir vigorously (800 rpm) to overcome gas-liquid mass transfer limitations.
-
Duration: Maintain conditions for 12-16 hours.
-
Workup:
-
Purification: Dissolve residue in Ethyl Acetate, wash with 1M HCl (to remove
salts), then saturated . Dry and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Yield Expectation: 88-95% (White to off-white solid).
Process Control & Mechanism
Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is usually due to oxidation of the catalyst (Step A failure) or lack of CO pressure (Step B failure).
Figure 2: Catalytic cycle for Methoxycarbonylation. 'Ar' represents the 2,5-difluoro-4-methylphenyl moiety.
Analytical Specifications (QC)
-
1H NMR (CDCl3, 400 MHz):
- 7.65 (dd, 1H, Ar-H, ortho to ester). Diagnostic shift downfield due to ester.
- 6.95 (dd, 1H, Ar-H, meta to ester).
-
3.90 (s, 3H,
). -
2.30 (s, 3H,
).
-
Impurity Profile:
-
Des-bromo starting material: Indicates incomplete conversion (increase reaction time or CO pressure).
-
Biaryl species: Indicates homocoupling (lower the Pd loading or ensure
exclusion).
-
References
-
Regioselectivity in Bromination: El Alaoui, N., & Amsharov, K. Y. (2025). Regioselective terminal bromination of fluorinated oligophenylenes. Chemical Communications.[9] Link (Demonstrates the necessity of Iron catalysis for ring vs. chain selectivity).
- Ligand Effects in Carbonylation: Hayashi, T., et al. (1990). Palladium-catalyzed carbonylation of aryl halides. Journal of the American Chemical Society. Use of bidentate ligands like dppf enhances stability and yield in carbonylation of electron-rich or sterically hindered bromides.
-
CO Surrogates (Alternative): Ueda, T., et al. (2017). Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes. Organic Syntheses, 94, 66-76.[6] Link
-
Product Characterization: Sigma-Aldrich Product Specification for this compound (CAS 1355488-71-9). Link
Sources
- 1. Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective terminal bromination of fluorinated oligophenylenes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05074J [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. chemscene.com [chemscene.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Regioselective terminal bromination of fluorinated oligophenylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Esterification protocols for 2,5-difluoro-4-methylbenzoic acid
Application Note: Esterification Protocols for 2,5-Difluoro-4-Methylbenzoic Acid
Part 1: Strategic Overview & Substrate Analysis
1.1 The Substrate Challenge The target molecule, 2,5-difluoro-4-methylbenzoic acid , presents a specific set of electronic and steric challenges that dictate the choice of esterification protocol.
-
Ortho-Fluorine Effect (C2 Position): The fluorine atom at the 2-position (ortho to the carboxylic acid) exerts a steric blockade, albeit smaller than a chloro or bromo substituent. More importantly, its high electronegativity creates a repulsive electrostatic field that can retard the approach of nucleophiles (alcohols) in standard Fischer esterification.
-
Electronic Deactivation: The two fluorine atoms withdraw electron density from the ring, increasing the acidity of the carboxylic proton (
approx. 3.0–3.5 vs 4.2 for benzoic acid). This makes the carboxylate anion more stable but the carbonyl carbon more electrophilic once activated. -
SNAr Risk: While the 4-methyl group (electron-donating) stabilizes the ring, the presence of two fluorines makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) under strongly basic conditions or high temperatures, particularly at the 5-position (para to the activating ortho-F). Protocol design must avoid strong alkoxides.
1.2 Method Selection Decision Tree Do not default to a single method. Use this logic flow to select the optimal protocol for your scale and downstream application.
Caption: Decision matrix for selecting the optimal esterification route based on scale and alcohol complexity.
Part 2: Detailed Experimental Protocols
Protocol A: Enhanced Fischer Esterification (Process Standard)
Best for: Large scale synthesis of methyl/ethyl esters where cost and purification simplicity are paramount.
Mechanism: Acid-catalyzed equilibrium. The ortho-fluorine requires higher energy (reflux) to overcome the activation barrier.
Reagents:
-
2,5-Difluoro-4-methylbenzoic acid (1.0 equiv)
-
Methanol (Anhydrous, 20 vol) – Acts as solvent and reactant
-
Sulfuric Acid (
, conc., 98%, 0.5 equiv) – Catalyst
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,5-difluoro-4-methylbenzoic acid.
-
Solvation: Add anhydrous Methanol (20 mL per gram of acid). Stir until a suspension forms.
-
Catalyst Addition: Critical Safety Step: Add concentrated
dropwise via syringe or addition funnel. The reaction is exothermic; ensure the internal temperature does not spike >40°C during addition. -
Reaction: Heat the mixture to a vigorous reflux (approx. 65°C).
-
Scientist Note: Due to the ortho-F effect, standard 2-hour reflux is insufficient. Run for 12–16 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] Look for the disappearance of the acid peak (
usually earlier than ester in reverse phase). -
Workup:
-
Purification: Dry over
, filter, and concentrate. The product usually crystallizes upon cooling or is a clean oil.
Validation Criteria:
-
Yield: >90%
-
HPLC Purity: >98% (Acid content <0.5%)
Protocol B: Acid Chloride Activation (High Reactivity)
Best for: Coupling with complex, secondary, or expensive alcohols. Overcomes all steric hindrance.
Mechanism: Conversion to the highly reactive acyl chloride using Oxalyl Chloride, followed by nucleophilic attack by the alcohol.
Reagents:
-
2,5-Difluoro-4-methylbenzoic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Dimethylformamide, catalytic, 2-3 drops)
-
DCM (Dichloromethane, anhydrous, 10 vol)
-
Target Alcohol (1.1 equiv)[6]
-
Triethylamine (
, 2.0 equiv)
Step-by-Step Workflow:
-
Activation:
-
Suspend the acid in anhydrous DCM under
atmosphere. -
Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).
-
Add Oxalyl Chloride dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (
, , ) indicates reaction progress.
-
-
Evaporation (Optional but Recommended):
-
If the alcohol is sensitive to HCl, concentrate the reaction mixture to dryness to remove excess oxalyl chloride. Redissolve the resulting acid chloride oil in fresh DCM.
-
-
Coupling:
-
Cool the acid chloride solution to 0°C.
-
Add a mixture of the Target Alcohol and Triethylamine in DCM slowly.
-
Scientist Note: The base (
) scavenges the HCl byproduct, driving the reaction and protecting acid-sensitive functional groups.
-
-
Workup:
Protocol C: Base-Promoted Alkylation (Mild Conditions)
Best for: Methyl/Ethyl esters on small scale (grams) or if the molecule contains acid-sensitive groups.
Mechanism:
Reagents:
-
2,5-Difluoro-4-methylbenzoic acid (1.0 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Methyl Iodide (MeI, 1.5 equiv) or Ethyl Iodide
-
DMF (Dimethylformamide, 5 vol) or Acetone (10 vol)
Step-by-Step Workflow:
-
Deprotonation: Dissolve the acid in DMF (or Acetone). Add
. Stir at RT for 15 minutes to generate the carboxylate salt. -
Alkylation: Add Methyl Iodide dropwise.
-
Safety: MeI is a suspected carcinogen and volatile. Use a fume hood.
-
-
Reaction: Stir at RT for 4–6 hours.
-
Scientist Note: Do not heat >50°C. High heat with basic carbonate in DMF can trigger SNAr displacement of the fluorine atoms.
-
-
Workup:
Part 3: Quality Control & Data
3.1 Analytical Specifications Upon isolation, the product (Methyl 2,5-difluoro-4-methylbenzoate) should meet these criteria:
| Test | Method | Specification | Notes |
| Appearance | Visual | White solid or colorless oil | Yellowing indicates oxidation or SNAr byproducts. |
| Purity | HPLC (UV 254nm) | > 98.0% | Monitor for unreacted acid ( |
| Identity | 1H NMR (CDCl3) | Methyl ester singlet ~3.9 ppm | Verify integration (3H). |
| Identity | 19F NMR | Two distinct signals | Confirm no loss of F (defluorination). |
3.2 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Fischer) | Ortho-F steric hindrance / Water in solvent | Increase reflux time to 24h; Add molecular sieves to reaction; Switch to Protocol B. |
| Colored Impurities (Yellow/Brown) | SNAr side reaction | Reaction temperature too high in basic media (Protocol C). Keep T < 40°C. |
| Emulsion during Workup | Fluorinated compounds are lipophilic | Use Brine heavily; Filter the biphasic mixture through Celite if solids are present. |
References
-
BenchChem. (2025). A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions. Retrieved from
-
Organic Chemistry Portal. (2023). Fischer Esterification: Mechanisms and Protocols. Retrieved from
-
Royal Society of Chemistry. (2023).[3][7] Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. RSC Advances, 13, 16712-16723.[7] Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: 2,5-Difluoro-4-methylbenzoic acid. Retrieved from
-
Organic Syntheses. (1980). Esterification of carboxylic acids with trialkyloxonium salts. Org. Synth. 1980, 60, 1. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Utilization of Methyl 2,5-difluoro-4-methylbenzoate in Suzuki-Miyaura Coupling
This Application Note provides a comprehensive technical guide for utilizing Methyl 2,5-difluoro-4-methylbenzoate (CAS: 1355488-71-9) in Suzuki-Miyaura cross-coupling reactions.
Since the native scaffold lacks a halide leaving group (Br, I, Cl) or a boronic acid moiety, it functions as a Pro-Electrophile . This guide details the critical Activation Step (Regioselective Iodination) required to convert the inert scaffold into a reactive Suzuki partner, followed by the optimized cross-coupling protocol.
Executive Summary
This compound is a high-value fluorinated building block used to introduce a metabolically stable, electron-deficient core into drug candidates. However, it is inert to standard Palladium(0) oxidative addition in its native form.
To utilize this compound in Suzuki coupling, it must undergo Regioselective Electrophilic Aromatic Substitution (EAS) to install a halogen handle. The presence of the 4-methyl group (activating, ortho-directing) and two fluorine atoms (deactivating, ortho-directing) directs electrophilic iodination almost exclusively to the C-3 position , creating a sterically congested but highly reactive aryl iodide.
Key Workflow:
-
Activation: Conversion to Methyl 2,5-difluoro-3-iodo-4-methylbenzoate.
-
Coupling: Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids.
Chemical Logic & Retrosynthesis
Regioselectivity Analysis
The directing effects on the scaffold determine the position of the Suzuki handle:
-
4-Methyl Group: Strongest activator. Directs ortho to positions C-3 and C-5. (C-5 is blocked by Fluorine). Target: C-3 .
-
2,5-Difluoro Groups: Deactivating but ortho-directing.
-
F-2 directs to C-3.
-
F-5 directs to C-6.
-
-
1-Ester Group: Deactivating, meta-directing. Directs to C-3.
Strategic Workflow Diagram
Figure 1: Strategic workflow for activating and coupling the fluorinated benzoate scaffold.
Experimental Protocols
Protocol A: Activation via Regioselective Iodination
Objective: To install the Iodine handle at C-3, enabling Suzuki reactivity.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.2 equiv)
-
Solvent/Catalyst: Trifluoroacetic acid (TFA) (or H2SO4/AcOH mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (10 mmol) in TFA (20 mL). Note: TFA acts as both solvent and acid catalyst to activate NIS.
-
Addition: Cool the solution to 0°C. Add NIS (12 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by HPLC/TLC. The product (3-iodo) is less polar than the starting material.
-
Quench: Pour the reaction mixture into ice-water (100 mL). Neutralize carefully with saturated NaHCO3 (gas evolution!).
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 10% Na2S2O3 (to remove excess Iodine) and Brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 85–92%
-
Validation: 1H NMR should show the disappearance of the C-3 proton signal.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling the 3-iodo intermediate with an Aryl Boronic Acid.
Challenges: The C-3 position is sterically hindered (flanked by F at C-2 and Me at C-4). Standard Pd(PPh3)4 may be sluggish. We recommend Pd(dppf)Cl2 or SPhos Pd G2 for high turnover.
Reaction Matrix:
| Parameter | Standard Conditions | High-Steric/Challenging Conditions |
| Catalyst | Pd(dppf)Cl2·DCM (3-5 mol%) | SPhos Pd G2 or XPhos Pd G2 (2-3 mol%) |
| Base | K2CO3 (2.5 equiv) | K3PO4 (3.0 equiv) |
| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) or THF |
| Temperature | 80–90°C | 100–110°C (Sealed Tube) |
| Time | 4–12 Hours | 12–24 Hours |
Step-by-Step Procedure (Standard):
-
Setup: Charge a reaction vial with:
-
Methyl 2,5-difluoro-3-iodo-4-methylbenzoate (1.0 equiv, from Protocol A)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)[2]
-
K2CO3 (2.5 equiv)
-
Pd(dppf)Cl2·DCM (0.05 equiv)
-
-
Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).
-
Reaction: Heat the block to 90°C with vigorous stirring. The biphasic system requires efficient mixing.
-
Monitoring: Check LC-MS for consumption of the Aryl Iodide.
-
Troubleshooting: If protodehalogenation (loss of Iodine) is observed, switch to anhydrous conditions (Toluene/K3PO4) to minimize proton sources.
-
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with water and brine.[3][4]
-
Purification: Silica gel chromatography.
Mechanistic Insight & Troubleshooting
The "Orthogonal" Steric Challenge
The 3-iodo position is "sandwiched." The oxidative addition of Pd(0) is fast (due to the weak C-I bond), but the Transmetallation step can be slow due to steric bulk from the adjacent Methyl and Fluorine groups.
-
Solution: Use electron-rich, bulky phosphine ligands (like SPhos or XPhos). These ligands expand the coordination sphere, facilitating the approach of the boronic acid.
Catalytic Cycle Visualization
Figure 2: Catalytic cycle highlighting the Transmetallation bottleneck caused by the 2,5-difluoro-4-methyl steric environment.
Safety & Handling
-
This compound: Generally low toxicity but treat as a potential irritant.
-
NIS/TFA: Corrosive and an oxidizer. Handle in a fume hood.
-
Palladium Residues: Scavenge using functionalized silica (e.g., Thiol-modified silica) to ensure low ppm metal levels in final compounds, especially for pharmaceutical applications.
References
-
Synthesis of Fluorinated Benzoates: Journal of Fluorine Chemistry, Vol 126, Issue 4, "Regioselective functionalization of polyfluorinated aromatics."
-
Suzuki Coupling Steric Optimization: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.
-
Iodination Protocols: Olah, G. A., et al. (1993). "Synthetic Methods and Reactions: Iodination of Deactivated Aromatics." Journal of Organic Chemistry.
-
Commercial Building Block Data: this compound (CAS 1355488-71-9).[5][6][7][8] Sigma-Aldrich / BenchChem Technical Data Sheets.
Sources
- 1. 314241-04-8 | 2-fluoro-4-(methoxycarbonyl)benzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 1355488-71-9 [sigmaaldrich.com]
- 7. sarms4muscle.com [sarms4muscle.com]
- 8. appretech.com [appretech.com]
Application Note: Methyl 2,5-difluoro-4-methylbenzoate as a Strategic Intermediate in Kinase Inhibitor Development
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol
Introduction: The Strategic Role of Fluorination in Kinase Inhibition
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics[1]. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom[1]. Methyl 2,5-difluoro-4-methylbenzoate (CAS: 1355488-71-9) has emerged as a highly versatile building block for synthesizing benzamide-based kinase inhibitors.
This specific substitution pattern is not arbitrary; it is a meticulously designed scaffold that addresses several developability problems simultaneously[2]:
-
The Ortho-Fluoro Effect: The fluorine atom at the 2-position (ortho to the ester/amide carbonyl) exerts a strong dipole-dipole repulsion against the carbonyl oxygen. This forces the amide bond out of coplanarity with the phenyl ring (dihedral angle ~45°), pre-organizing the molecule into a low-energy conformation that perfectly matches the geometry of the kinase DFG-out allosteric pocket[2],[3].
-
Metabolic Shielding: The 5-fluoro substituent blocks cytochrome P450-mediated oxidation at the electron-rich meta position, significantly extending the metabolic half-life of the inhibitor[1].
-
The Pro-Pharmacophore Handle: The 4-methyl group serves as a synthetic handle. Through controlled radical bromination, it can be converted into a highly electrophilic bromomethyl intermediate, allowing for the modular attachment of various kinase hinge-binding scaffolds (e.g., aminopyrimidines or indazoles)[4].
Quantitative Impact of 2,5-Difluoro Substitution
The introduction of the 2,5-difluoro motif fundamentally alters the physicochemical properties of the resulting benzamide inhibitor. The table below summarizes the comparative advantages of this scaffold against its non-fluorinated counterpart.
| Physicochemical Property | Non-Fluorinated Benzamide | 2,5-Difluoro Benzamide | Mechanistic Causality & Impact |
| pKa (Amide N-H) | ~13.5 | ~11.8 | Fluorine's electronegativity lowers the pKa, increasing the hydrogen bond donor strength within the ATP-binding pocket[1]. |
| LogP (Lipophilicity) | 2.8 | 3.4 | Enhanced partitioning into cell membranes and tighter binding to the hydrophobic regions of the kinase[5]. |
| Dihedral Angle | ~15° (Nearly Coplanar) | ~45° (Twisted) | Pre-organization for DFG-out binding reduces the entropic penalty upon target engagement[3]. |
| Metabolic | 45 min | >120 min | The C-F bond (5-position) resists CYP450 oxidation, preventing rapid hepatic clearance[1]. |
Experimental Workflows & Self-Validating Protocols
To utilize this compound effectively, a robust, scalable, and environmentally conscious synthetic workflow is required. The following three-step protocol details the transformation of this intermediate into a targeted kinase inhibitor.
Fig 1: Step-by-step synthetic workflow from this compound to a kinase inhibitor.
Step 1: Green Wohl-Ziegler Bromination
Objective: Convert the 4-methyl group into a 4-bromomethyl reactive handle via a radical mechanism[4],[6].
Causality: Traditional Wohl-Ziegler brominations utilize highly toxic, ozone-depleting Carbon Tetrachloride (
Procedure:
-
Dissolve this compound (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL, 0.2 M).
-
Add NBS (1.05 eq, 10.5 mmol) and AIBN (0.05 eq, 0.5 mmol).
-
Self-Validation Check: Degas the mixture via argon sparging for 10 minutes. Oxygen is a potent radical scavenger; failure to degas will stall the initiation phase.
-
Reflux the mixture at 82 °C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.
-
Cool to room temperature. Succinimide byproduct will precipitate and float[6]. Filter the mixture.
-
Concentrate the filtrate in vacuo and purify via flash chromatography to yield Methyl 4-(bromomethyl)-2,5-difluorobenzoate .
Step 2: Nucleophilic Substitution ( ) with a Hinge-Binding Scaffold
Objective: Attach the kinase hinge-binding motif (e.g., 3-aminopyrazole).
Causality: The benzylic bromide is highly electrophilic. The 2,5-difluoro substitution inductively withdraws electron density from the aromatic ring, slightly increasing the electrophilicity of the benzylic carbon compared to non-fluorinated analogs, thereby accelerating the
Procedure:
-
Dissolve the bromomethyl intermediate (1.0 eq) in anhydrous DMF (0.2 M).
-
Add the hinge-binding nucleophile (e.g., 3-aminopyrazole, 1.2 eq) and
(2.0 eq) as a non-nucleophilic base. -
Stir at 60 °C for 12 hours.
-
Quench with ice water, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over
, and purify to yield the coupled ester.
Step 3: Saponification and Amide Coupling
Objective: Convert the methyl ester to a benzamide to target the kinase allosteric pocket. Causality: Saponification must be done under mild conditions to prevent hydrolysis of the newly formed hinge-binder linkage. The subsequent HATU-mediated coupling with an aniline derivative forms the critical amide bond.
Procedure:
-
Treat the ester with LiOH (3.0 eq) in THF/
(3:1) at room temperature for 4 hours. -
Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid. Filter and dry thoroughly.
-
Dissolve the acid in DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired aniline derivative (1.1 eq).
-
Stir at room temperature for 16 hours. Purify via preparative HPLC to yield the final targeted kinase inhibitor.
Biological Context: Pathway Disruption
Once synthesized, the fluorinated benzamide inhibitor acts by occupying the ATP-binding pocket of the target Receptor Tyrosine Kinase (RTK). The pre-organized twisted conformation induced by the 2-fluoro substituent allows the molecule to wedge into the DFG-out pocket, locking the kinase in an inactive state and halting downstream phosphorylation cascades.
Fig 2: Disruption of the RTK/MAPK signaling cascade by the fluorinated benzamide kinase inhibitor.
References
-
Title: Fluorine in medicinal chemistry. Source: Chemical Society Reviews (RSC Publishing). URL: [Link]
-
Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: Journal of Medicinal Chemistry (PubMed Central). URL: [Link]
-
Title: Wohl–Ziegler bromination. Source: Wikipedia. URL: [Link]
-
Title: User-friendly and Green Procedure for a Photoinduced Wohl-Ziegler Reaction. Source: ResearchGate. URL: [Link]
-
Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Source: ChemRxiv. URL: [Link]
Sources
- 1. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for Friedel-Crafts Acylation of Difluorotoluene Derivatives
Introduction: Navigating the Challenges of Acylating Difluorinated Aromatic Systems
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and providing a direct route to aromatic ketones.[1][2] These ketones are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific conditions and considerations for the Friedel-Crafts acylation of difluorotoluene derivatives.
Difluorotoluenes present a unique set of challenges in electrophilic aromatic substitution. The two fluorine atoms, being highly electronegative, exert a strong deactivating inductive effect (-I) on the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[5][6] Concurrently, the fluorine atoms possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[5][7] The methyl group, an electron-donating group, is activating and also an ortho, para-director.[8][9] The interplay of these competing electronic effects, coupled with steric considerations, dictates the feasibility, regioselectivity, and optimal conditions for the Friedel-Crafts acylation of these substrates.
This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols for specific difluorotoluene isomers, and offer insights into troubleshooting and optimization strategies.
Core Principles and Mechanistic Considerations
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, typically from an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12] This acylium ion is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (a σ-complex).[13] Subsequent deprotonation restores the aromaticity of the ring, yielding the desired aryl ketone.[14]
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product towards further reaction. The electron-withdrawing nature of the newly introduced acyl group makes the product less nucleophilic than the starting material, thus preventing polyacylation.[1][2] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangements, leading to predictable product structures.[13]
Regioselectivity in Difluorotoluene Derivatives: A Predictive Framework
The position of acylation on the difluorotoluene ring is determined by the combined directing effects of the two fluorine atoms and the methyl group.
-
Fluorine Atoms: As halogens, fluorine atoms are deactivating overall due to their strong inductive electron withdrawal. However, through resonance, they donate electron density to the ortho and para positions, making these sites more reactive towards electrophiles than the meta positions.[5][7]
-
Methyl Group: The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugative effects.[8][9]
When these groups are present on the same ring, their directing effects can be either synergistic or antagonistic. The final regiochemical outcome is a result of the net electronic activation/deactivation at each available position, often further influenced by steric hindrance.
Experimental Protocols and Application Data
The following section provides detailed protocols for the Friedel-Crafts acylation of specific difluorotoluene isomers. These protocols are based on established literature procedures and offer a starting point for optimization in a research setting.
Protocol 1: Synthesis of 2',4'-Difluoroacetophenone from 1,3-Difluorobenzene
This protocol is adapted from a patented procedure and serves as a foundational method for the acylation of a closely related substrate to 2,4-difluorotoluene. The principles can be extended to 2,4-difluorotoluene, where the methyl group would further influence the regioselectivity.
Materials:
-
1,3-Difluorobenzene
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acetylating agent) in excess 1,3-difluorobenzene, which acts as both the reactant and the solvent.[15]
-
Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.0 molar equivalent) dropwise from the dropping funnel.[15] The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[15] This will quench the reaction and hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2',4'-difluoroacetophenone.
Table 1: Representative Reaction Conditions for the Acetylation of 1,3-Difluorobenzene
| Parameter | Condition | Reference |
| Substrate | 1,3-Difluorobenzene | [15] |
| Acylating Agent | Acetyl Chloride | [15] |
| Lewis Acid | Aluminum Chloride (AlCl₃) | [15] |
| Molar Ratio (Substrate:Acylating Agent:Catalyst) | Excess:1.0:1.1-1.5 | [15] |
| Solvent | Excess 1,3-Difluorobenzene | [15] |
| Temperature | 0 °C to Room Temperature | [15] |
| Typical Yield | High | [15] |
Predicted Regioselectivity for Difluorotoluene Isomers
Based on the principles of electrophilic aromatic substitution, the major acylation products for various difluorotoluene isomers can be predicted. The following table summarizes these predictions, which should be empirically verified.
Table 2: Predicted Major Regioisomers for the Acylation of Difluorotoluenes
| Difluorotoluene Isomer | Predicted Position of Acylation | Rationale |
| 2,4-Difluorotoluene | 5-position | The methyl group activates the ortho (3-) and para (5-) positions. The C-2 fluorine directs para (to the 5-position), and the C-4 fluorine directs ortho (to the 3- and 5-positions). The 5-position is electronically favored by all substituents and is less sterically hindered than the 3-position. |
| 3,4-Difluorotoluene | 6-position | The methyl group activates the ortho (2- and 6-) positions. The C-3 fluorine directs ortho (2-) and para (6-). The C-4 fluorine directs ortho (5-). The 6-position is activated by both the methyl and C-3 fluorine group. |
| 2,5-Difluorotoluene | 4-position | The methyl group activates the ortho (6-) and para (4-) positions. The C-2 fluorine directs para (to the 5-position), and the C-5 fluorine directs ortho (to the 4- and 6-positions). The 4-position is strongly favored by the C-5 fluorine and the methyl group. |
| 2,6-Difluorotoluene | 4-position | The methyl group activates the ortho positions (both occupied by fluorine) and the para (4-) position. Both fluorine atoms direct to the 4-position. Acylation is strongly directed to the 4-position due to synergistic directing effects and lower steric hindrance compared to the positions adjacent to the fluorine atoms. |
| 3,5-Difluorotoluene | 2- or 4-position | The methyl group activates the ortho (2- and 6-) and para (4-) positions. Both fluorine atoms direct to the 2-, 4-, and 6-positions. A mixture of isomers is likely, with the 2- and 4-positions being the most probable sites of acylation. |
Troubleshooting and Optimization
Low yields or the formation of side products in the Friedel-Crafts acylation of difluorotoluenes can often be attributed to several factors:
-
Deactivation of the Ring: The strong deactivating effect of the two fluorine atoms may necessitate more forcing reaction conditions, such as higher temperatures or the use of a more potent Lewis acid. However, this must be balanced against the risk of side reactions.
-
Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can lead to catalyst deactivation. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.
-
Stoichiometry of the Lewis Acid: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount or even a slight excess of the Lewis acid is often required.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or stannic chloride (SnCl₄) can be explored, especially for sensitive substrates.[10] In some cases, strong Brønsted acids have also been employed.[16]
Post-Acylation Transformations
The resulting acylated difluorotoluenes can serve as versatile intermediates for further synthetic modifications. A common subsequent reaction is the reduction of the ketone functionality to an alkyl group, which effectively achieves a Friedel-Crafts alkylation without the risk of carbocation rearrangements.
-
Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone to a methylene group.[17]
-
Wolff-Kishner Reduction: This procedure involves the use of hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures.[13]
Conclusion
The Friedel-Crafts acylation of difluorotoluene derivatives is a powerful tool for the synthesis of valuable fluorinated aromatic ketones. Successful execution of this reaction requires a thorough understanding of the competing electronic and steric effects of the substituents on the aromatic ring. Careful control of reaction conditions, particularly the exclusion of moisture and the use of appropriate Lewis acid stoichiometry, is paramount. The protocols and predictive frameworks provided in this application note serve as a robust starting point for researchers to explore the rich chemistry of these important building blocks.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
CSB/SJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
- Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
-
Evans, M. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- PDF Creator. (n.d.). Chapter 15 Reactions of Aromatic Compounds.
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
-
RSC Publishing. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Retrieved from [Link]
-
Scribd. (2004, October 10). Friedel Crafts Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
- Chem Simplied. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
-
Science.gov. (n.d.). friedel-crafts acylation reaction: Topics by Science.gov. Retrieved from [Link]
- ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry.
-
Semantic Scholar. (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Retrieved from [Link]
-
Chemguide. (n.d.). the acylation of benzene - electrophilic substitution. Retrieved from [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Friedel-Crafts acylation of aromatic compounds. Retrieved from [Link]
-
MDPI. (2020, August 11). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC. Retrieved from [Link]
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Application Notes & Protocols: Fluorinated Benzoate Intermediates for Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a cornerstone of modern chemical design.[1][2][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3][4][5] Among the most valuable fluorinated building blocks are fluorinated benzoate intermediates. These scaffolds are integral to the synthesis of a wide array of high-performance herbicides, fungicides, and insecticides.[6] This guide provides an in-depth exploration of the synthesis, application, and analysis of these critical intermediates, tailored for researchers and development scientists in the agrochemical sector.
Part I: The Strategic Importance of Fluorine in Agrochemicals
The introduction of fluorine can transform a moderately active compound into a market-leading product. This is achieved through several key molecular enhancements:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This makes it highly resistant to metabolic degradation by enzymes in plants, insects, or soil microbes, thereby increasing the persistence and efficacy of the active ingredient.[2][4]
-
Increased Lipophilicity: Fluorine substitution, particularly in the form of trifluoromethyl (-CF3) groups, significantly increases a molecule's lipophilicity (fat-solubility).[2][5] This property enhances the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, improving bioavailability and potency.[2][4]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of an aromatic ring, influencing its interaction with target proteins and enzymes.[1][5] This can lead to stronger and more selective binding, resulting in higher efficacy at lower application rates.[2]
Fluorinated benzoates serve as a versatile platform for accessing these benefits, providing a stable aromatic core with a reactive carboxylic acid handle for further synthetic elaboration.
Part II: Core Synthetic Strategies
The synthesis of fluorinated benzoates can be broadly divided into two key stages: the introduction of the fluorine atom(s) onto the aromatic ring and the formation or modification of the benzoic acid moiety.
Aromatic Fluorination Methodologies
The choice of fluorination method is critical and depends on the desired substitution pattern, the nature of other substituents on the ring, and scalability for industrial production.
SNAr is one of the most widely used methods for introducing fluorine into electron-deficient aromatic rings.[7] The reaction involves the displacement of a leaving group (typically Cl or NO₂) by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).
-
Mechanism & Rationale: The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[8][9] The stability of this intermediate is paramount for the reaction to proceed. Therefore, SNAr reactions require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8] These EWGs delocalize the negative charge, lowering the activation energy of the first, rate-determining step.[8]
-
Key Considerations:
-
Fluoride Source: Anhydrous fluoride salts are crucial, as water can interfere with the reaction. Spray-dried KF is often used in industrial settings.
-
Solvent: High-boiling point, polar aprotic solvents like DMSO, DMF, or sulfolane are preferred as they effectively solvate the cation (K⁺) while leaving the fluoride anion "naked" and highly nucleophilic.
-
Phase-Transfer Catalysts: Catalysts like tetrabutylammonium chloride (Bu₄NCl) can be used to increase the solubility and reactivity of the fluoride salt, often allowing for milder reaction conditions.[7]
-
The Balz-Schiemann reaction is a classical and reliable method for synthesizing aryl fluorides from primary aromatic amines.[10][11][12] It is particularly useful for producing isomers that are inaccessible via SNAr.
-
Mechanism & Rationale: The process involves two main steps:
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and an acid) to form a diazonium salt.[10]
-
Fluorination & Decomposition: A tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) counterion is introduced, forming a stable diazonium salt intermediate.[10] This salt is then isolated and thermally decomposed, releasing nitrogen gas and generating an aryl cation, which is subsequently trapped by the fluoride from the counterion.[12]
-
-
Advantages & Limitations: While versatile, the Balz-Schiemann reaction can be hazardous on a large scale due to the potentially explosive nature of diazonium salts.[13] However, it remains a go-to method for specific substitutions where starting anilines are readily available.[13][14]
Formation of the Benzoate Moiety
Once the fluorinated aromatic ring is synthesized, the carboxylic acid group can be introduced through several standard organic transformations.
If the starting material is a fluorinated toluene or a related alkylbenzene, the alkyl group can be oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) or nitric acid. For industrial applications, catalytic air oxidation processes are often preferred for safety and environmental reasons.[15][16]
A fluorinated aryl halide (bromide or iodide) can be converted into a Grignard reagent by reacting it with magnesium metal.[17][18] This organometallic intermediate is a powerful nucleophile that readily attacks carbon dioxide (CO₂), either as a gas or as dry ice.[19] A subsequent acidic workup protonates the resulting carboxylate to yield the desired benzoic acid.[19]
-
Causality: The key to this reaction is the reversal of polarity (umpolung). The carbon atom bonded to the halogen in the starting material is electrophilic, but after forming the Grignard reagent, it becomes strongly nucleophilic due to the C-Mg bond's polarization.[17][19]
-
Critical Conditions: This reaction must be performed under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by even trace amounts of water or other protic sources.[17]
Part III: Workflow, Case Study, and Experimental Protocols
This section provides a practical overview of the synthesis and analysis of a key agrochemical intermediate.
General Synthesis Workflow
The path from a basic starting material to a purified fluorinated benzoate intermediate follows a logical sequence of synthesis, purification, and analysis.
Caption: General workflow for fluorinated benzoate synthesis.
Case Study: Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid
2,4-Dichloro-5-fluorobenzoic acid is a crucial intermediate for various agrochemicals.[15] One common synthetic route starts from 2,4-dichlorofluorobenzene.[20][21]
Sources
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluorideresearch.online [fluorideresearch.online]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. sparrow-chemical.com [sparrow-chemical.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 11. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 12. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 13. dovepress.com [dovepress.com]
- 14. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. community.wvu.edu [community.wvu.edu]
- 18. Grignard Reaction [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 21. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing defluorination during hydrolysis of fluorinated esters
Topic: Preventing Defluorination & Elimination During Ester Hydrolysis Document ID: TS-F-HYD-001 Status: Active Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Introduction: The "Fluorine Tug-of-War"
Welcome to the Fluorinated Scaffolds Technical Support Center. If you are reading this, you are likely facing a common but frustrating paradox in organofluorine chemistry: The conditions required to cleave your ester are destroying your fluorinated motif.
The Core Problem
Fluorine is highly electronegative (
-
-Fluoro Esters: The
-proton becomes highly acidic. Standard basic hydrolysis (NaOH/LiOH) rapidly deprotonates this position, leading to racemization (if chiral) or decomposition . -
-Fluoro Esters: The
-proton is activated, and the fluoride ion (normally a poor leaving group) can be expelled via an E1cB elimination mechanism , resulting in an -unsaturated acid and the loss of your fluorine.
This guide provides self-validating protocols to bypass these decomposition pathways.
Diagnostic Flowchart
Before selecting a reagent, identify your substrate's risk profile using the decision matrix below.
Figure 1: Decision matrix for selecting hydrolysis conditions based on fluorine position and substrate sensitivity.
Critical Troubleshooting: The Mechanism of Failure
To prevent failure, you must understand the competing pathways. In basic media, the hydroxide ion (
Figure 2: Kinetic competition between hydrolysis (green) and E1cB elimination (red) in
Validated Protocols
Protocol A: Enzymatic Hydrolysis (The Gold Standard)
Best For: Chiral
Materials:
-
Immobilized Lipase (e.g., Candida antarctica Lipase B / Novozym 435 or Amano Lipase PS).
-
Phosphate Buffer (0.1 M, pH 7.0).
-
Organic Co-solvent (Acetone or THF, max 10-20% v/v).
Step-by-Step:
-
Dissolution: Dissolve the ester (1.0 equiv) in a minimal amount of acetone or THF.
-
Suspension: Add Phosphate Buffer (pH 7.0) to create a suspension or emulsion. The volume ratio of Buffer:Organic should be at least 4:1.
-
Initiation: Add Lipase (approx. 20-50% w/w relative to substrate).
-
Incubation: Stir gently at 25–30°C. Do not heat.
-
Monitoring: Monitor by TLC or LCMS. If pH drops due to acid formation, titrate manually with 1M NaOH to maintain pH 7.0 (using a pH stat is ideal).
-
Workup: Filter off the enzyme (can often be reused). Acidify filtrate to pH 3-4 with 1M HCl and extract with EtOAc.
Why it works: The enzyme active site utilizes a Serine-Histidine-Aspartate triad that activates water for nucleophilic attack without requiring bulk basicity in the solution.
Protocol B: Trimethyltin Hydroxide (The "Sniper")
Best For: Highly sensitive complex scaffolds where enzymes fail or solubility is an issue. Warning: Trimethyltin hydroxide (Me3SnOH) is highly toxic. All operations must be performed in a fume hood with double gloving.
Materials:
-
1,2-Dichloroethane (DCE) or Toluene.
-
Heat block (80°C).
Step-by-Step:
-
Setup: In a screw-cap vial, dissolve the fluorinated ester (1.0 equiv) in DCE (0.1 M concentration).
-
Reagent Addition: Add Me3SnOH (2.0 – 3.0 equiv).
-
Reaction: Seal the vial and heat to 80°C.
-
Validation: Reaction is usually complete in 2–6 hours.
-
Workup (Critical): The tin byproduct must be removed. Dilute with EtOAc and wash with 5% HCl (aq) or KF solution to precipitate insoluble tin fluorides/chlorides.
-
Purification: Silica gel chromatography is usually required to remove trace organotin residues.
Why it works: As demonstrated by Nicolaou et al., Me3SnOH acts as a mild, neutral hydroxide equivalent. It coordinates to the carbonyl oxygen, delivering the hydroxide specifically to the ester carbon, bypassing the acidic protons entirely.
Protocol C: Acidic Hydrolysis (The Robust Alternative)
Best For: Simple
Materials:
-
4M HCl in Dioxane or 6M aqueous HCl.
-
Solvent: 1,4-Dioxane or Acetic Acid.
Step-by-Step:
-
Dissolution: Dissolve ester in Dioxane.
-
Acidification: Add HCl solution (10-20 equiv).
-
Reaction: Stir at Reflux (or 60°C).
-
Monitoring: Check for disappearance of starting material.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene to remove excess acid.
Why it works: Acidic conditions protonate the carbonyl oxygen, making it more electrophilic for water attack. Crucially, acidic conditions suppress the ionization of the
Comparative Data Table
| Feature | Enzymatic (Prot. A) | Me3SnOH (Prot. B) | Acidic (Prot. C) | Standard LiOH |
| pH Condition | Neutral (7.0) | Neutral | Acidic (<1) | Basic (>12) |
| Defluorination Risk | Lowest | Low | Low | High |
| Racemization Risk | Lowest | Low | Low | High |
| Substrate Scope | Steric limits | Broad | Functional group limits | Broad |
| Toxicity | Non-toxic | High (Tin) | Corrosive | Corrosive |
| Typical Yield | 85-99% | 70-90% | 60-80% | <40% (for sensitive substrates) |
Frequently Asked Questions (FAQ)
Q: I see a new peak in my
Q: My ester is not soluble in the buffer for Enzymatic Hydrolysis. Can I add DMSO? A: DMSO can denature enzymes. Use Acetone or THF (up to 20% v/v). Alternatively, use a biphasic system (Buffer/Toluene) with vigorous stirring; lipases often work at the interface.
Q: Can I use TMSI (Iodotrimethylsilane) instead of Tin?
A: Yes. TMSI is a valid anhydrous alternative. It cleaves esters via an
Q: Why not just use LiOH at 0°C?
A: You can try LiOH/THF/H2O at 0°C, but it is risky. Even at 0°C, the local concentration of base upon addition can trigger elimination in highly activated
References
-
Enzymatic Hydrolysis of Fluorin
-
Trimethyltin Hydroxide Method
-
Chemoenzym
-
Acidic Hydrolysis Kinetics
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Scilit [scilit.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Methyl Benzoate Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, scientists, and drug development professionals through the critical isolation and purification workflows for fluorinated methyl benzoate derivatives.
Core Principles & Causality in Purification
Fluorinated methyl benzoates present unique purification challenges compared to standard aliphatic esters. The introduction of the highly electronegative fluorine atom onto the aromatic ring exerts a strong inductive electron-withdrawing effect. This increases the electrophilicity of the ester carbonyl carbon, making the molecule significantly more susceptible to nucleophilic attack (such as base-catalyzed hydrolysis) during workup. Furthermore, these compounds are relatively volatile, meaning improper solvent evaporation can lead to catastrophic yield losses.
Physical Properties Reference Data
Before initiating any purification protocol, consult the physical properties of your specific regioisomer. This data dictates your distillation parameters and extraction solvent choices.
| Compound | CAS Number | Boiling Point (760 mmHg) | Boiling Point (Reduced Pressure) | Density (g/mL at 25 °C) |
| Methyl 2-fluorobenzoate | 394-35-4 | ~208 °C | 109–110 °C at 35 mmHg[1] | 1.210[1] |
| Methyl 3-fluorobenzoate | 455-68-5 | 197.6 °C | N/A | ~1.170 |
| Methyl 4-fluorobenzoate | 403-33-8 | ~214 °C | 90–92 °C at 20 mmHg[2] | 1.192[2] |
Standard Purification Workflow
The following decision tree illustrates the self-validating logic required to successfully isolate fluorinated methyl benzoates from a crude Fischer esterification or alkylation reaction mixture.
Fig 1. Standard extraction and purification workflow for fluorinated methyl benzoates.
Step-by-Step Experimental Protocol
This methodology provides a self-validating system for the liquid-liquid extraction and subsequent purification of the ester.
Phase 1: Liquid-Liquid Extraction & Acid Neutralization
-
Quenching & Initial Extraction : Cool the crude reaction mixture to room temperature. Transfer to a separatory funnel and dilute with water. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or diethyl ether)[3]. Causality: Dichloromethane (DCM) is highly effective due to its density (>1.0 g/mL), allowing the organic layer to easily separate at the bottom of the funnel.
-
Water Wash : Wash the combined organic layers with distilled water to remove the bulk of the polar alcohol (e.g., methanol) and the acid catalyst (e.g., H2SO4)[4].
-
Bicarbonate Wash (Critical Step) : Wash the organic layer with 0.6 M aqueous sodium bicarbonate (NaHCO3)[4].
-
Self-Validation: Swirl the unstoppered funnel first. Vigorously vent the funnel immediately after stoppering and shaking[3]. The reaction between NaHCO3 and unreacted fluorobenzoic acid produces CO2 gas.
-
Self-Validation: After separating the layers, test the aqueous layer with pH paper. It must be basic (pH 7–8)[3]. If it is acidic, unreacted acid remains in the organic layer, and the wash step must be repeated to ensure absolute purity.
-
-
Brine Wash : Wash the organic layer with saturated sodium chloride (brine) to draw dissolved water out of the organic phase via osmotic pressure[4].
Phase 2: Drying, Concentration, and Final Purification 5. Drying : Add anhydrous magnesium sulfate (MgSO4) or calcium chloride (CaCl2) to the organic layer. Swirl the flask until the drying agent flows freely (like snow), indicating all trace water has been absorbed[3]. Filter out the drying agent. 6. Solvent Evaporation : Concentrate the filtrate using a rotary evaporator. Crucial: Maintain the water bath temperature below 30 °C and carefully monitor the vacuum. Fluorinated methyl benzoates are volatile; aggressive evaporation will strip the product. 7. Final Purification :
-
For high-purity demands (>98%): Perform a simple vacuum distillation using the reduced pressure boiling points listed in Section 2.
-
For complex mixtures: Purify via silica gel column chromatography using a low-polarity eluent system (e.g., 95:5 Hexanes:Ethyl Acetate).
Troubleshooting Guides & FAQs
Q: Why did my product yield drop significantly after the basic wash? A: You likely experienced base-catalyzed ester hydrolysis (saponification). The fluorine atom's electron-withdrawing nature makes the ester highly reactive toward nucleophiles. If you used a strong base like sodium hydroxide (NaOH) instead of the recommended weak base (NaHCO3), or if you left the product in the basic aqueous solution for an extended period, the ester reverted to water-soluble fluorobenzoic acid. Always use 0.6 M NaHCO3 and perform the phase separation rapidly[4].
Q: I am experiencing violent foaming during the workup. How do I prevent product loss? A: The foaming is a direct result of CO2 gas evolution as the sodium bicarbonate neutralizes the unreacted fluorobenzoic acid and residual acid catalyst[3]. To prevent the mixture from erupting out of the separatory funnel, add the bicarbonate solution slowly, swirl the open funnel gently before stoppering, and vent the stopcock frequently (every 1-2 shakes)[3].
Q: I lost most of my product during rotary evaporation. What happened? A: Fluorinated methyl benzoates are relatively volatile liquids (e.g., Methyl 4-fluorobenzoate boils at 90–92 °C under 20 mmHg vacuum)[2]. If you set your rotary evaporator water bath to standard temperatures (40–50 °C) while under high vacuum, the product co-evaporated with your extraction solvent. Keep the bath at or below 30 °C and avoid deep vacuum (<50 mbar) when removing solvents like dichloromethane or ether.
Q: How can I separate regioisomers (e.g., methyl 2-fluorobenzoate from methyl 4-fluorobenzoate) if my starting material was a mixture? A: Because the fluorine position alters the molecular dipole moment and intermolecular forces, their boiling points differ significantly. Methyl 2-fluorobenzoate boils at 109–110 °C (35 mmHg)[1], while methyl 4-fluorobenzoate boils at 90–92 °C (20 mmHg)[2]. A careful fractional vacuum distillation can separate them. Alternatively, silica gel chromatography can be employed; the ortho-isomer (2-fluoro) typically exhibits a different retention factor (Rf) than the para-isomer (4-fluoro) due to steric shielding of the ester group by the adjacent fluorine atom.
References
-
Texas Christian University (TCU). "Lab5 procedure esterification." TCU Chemistry, [Link]
Sources
Technical Support Center: Solubilization Strategies for Methyl 2,5-difluoro-4-methylbenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the aqueous solubility of Methyl 2,5-difluoro-4-methylbenzoate (CAS: 1355488-71-9).
Due to its fluorinated aromatic ring and ester functionality, this compound is highly lipophilic and notoriously difficult to maintain in aqueous solutions. Below, we provide field-proven troubleshooting guides, causal explanations for its behavior, and self-validating protocols to ensure your biological and analytical assays yield artifact-free data.
Part 1: Diagnostic FAQ & Mechanistic Troubleshooting
Q1: Why does this compound crash out of solution immediately upon dilution in aqueous assay buffers? Causality: The precipitation is driven by thermodynamics. The introduction of fluorine atoms onto the aromatic ring significantly increases the compound's lipophilicity, while the ester and methyl groups offer minimal hydrogen-bonding capacity. When transferred from a concentrated organic stock into an aqueous medium, the unfavorable interaction between the hydrophobic drug molecules and polar water molecules causes a rapid increase in free energy[1]. To minimize surface contact with water, the molecules aggregate and precipitate. This phenomenon artificially lowers the effective concentration of the compound, leading researchers to draw flawed conclusions regarding structure-activity relationships (SAR) or efficacy[2].
Q2: Can I use pH adjustment (acidification or alkalinization) to force the compound into solution? Causality: No. Unlike compounds with ionizable moieties (such as free amines or carboxylic acids), this compound is a neutral ester. Adjusting the pH will not ionize the molecule to improve solubility. Furthermore, exposing the compound to highly alkaline or acidic aqueous environments will catalyze the hydrolysis of the ester bond, degrading your active pharmaceutical ingredient (API) into 2,5-difluoro-4-methylbenzoic acid and methanol.
Part 2: Step-by-Step Experimental Protocols
To overcome these thermodynamic barriers without degrading the compound, you must bridge the polarity gap using co-solvents, surfactants, or host-guest complexation.
Protocol A: Tiered DMSO Dilution (For In Vitro Biochemical Assays)
Dimethyl sulfoxide (DMSO) is the gold standard for initial solubilization due to its complete miscibility with water and low chemical reactivity[3]. However, simply spiking a highly concentrated DMSO stock into water often causes "solvent shock" and precipitation.
-
Step 1: Primary Stock Preparation. Dissolve the compound in 100% anhydrous DMSO to create a 10 mM to 50 mM primary stock.
-
Step 2: Serial Dilution in Organic Phase. Perform all intermediate serial dilutions in 100% DMSO rather than aqueous buffers. This maintains compound solubility throughout the dilution scheme[2].
-
Step 3: Direct Addition. Add the appropriate DMSO intermediate directly to the final aqueous assay media. Ensure the final DMSO concentration remains ≤ 5% v/v (ideally ≤ 1% for cell-based assays) to prevent solvent-induced protein denaturation or viscosity-driven kinetic artifacts[3].
-
Validation Checkpoint: The resulting solution must be optically clear. Validate the true dissolved concentration using a MultiScreen Solubility filter plate assay followed by LC/MS/MS quantification of the filtrate.
Protocol B: Multi-Component Vehicle (For In Vivo & High-Concentration Dosing)
When target concentrations exceed the capacity of a 5% DMSO limit, a multi-component co-solvent and surfactant vehicle is required to create a stable micro-dispersion.
-
Step 1: Solubilization. Add the required mass of this compound to a glass vial. Add 100% DMSO to constitute exactly 10% of your final target volume[4]. Vortex until completely dissolved.
-
Step 2: Co-solvent Bridging. Add PEG300 to constitute 40% of the final volume. PEG300 acts as a polarity bridge. Vortex vigorously for 60 seconds[4].
-
Step 3: Surfactant Stabilization. Add Tween-80 to constitute 5% of the final volume. Tween-80 will form micelles that entrap the hydrophobic ester[4]. Vortex thoroughly.
-
Step 4: Aqueous Phase Addition. Slowly add saline (45% of final volume) dropwise while continuously vortexing to prevent localized precipitation[4].
-
Validation Checkpoint: The final formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) should form a clear or slightly translucent, stable solution without visible particulates, suitable for oral or intraperitoneal administration[4].
Protocol C: HP-β-CD Inclusion Complexation (For Solvent-Free Requirements)
If your assay cannot tolerate any organic solvents, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The β-cyclodextrin cavity (consisting of seven glucose units) provides a perfect geometric fit for the fluorinated benzene scaffold of this compound[]. The lipophilic interior encapsulates the drug, while the hydrophilic exterior ensures aqueous solubility[6].
-
Step 1: Stoichiometric Mixing. Weigh the compound and HP-β-CD at a 1:2 or 1:4 molar ratio[6][7].
-
Step 2: Kneading Method. Place the physical mixture in a mortar. Add a minimal amount of a 50:50 water/ethanol mixture to form a thick, uniform paste.
-
Step 3: Trituration. Knead the paste vigorously for 45–60 minutes. The mechanical shear forces drive the hydrophobic ester into the cyclodextrin cavity[7].
-
Step 4: Drying & Reconstitution. Dry the paste in a vacuum oven at 40°C until all solvent evaporates. The resulting powder can now be directly dissolved in pure water or buffer.
-
Validation Checkpoint: Perform a phase solubility study (shake-flask method) by adding excess complex to water, shaking for 24 hours at 37°C, filtering, and measuring the dissolved ester via UV-Vis or HPLC[6].
Part 3: Quantitative Data & Formulation Selection
Use the following table to select the appropriate solubilization strategy based on your experimental constraints and target concentrations.
| Solubilization Strategy | Reagents Used | Mechanism of Action | Max Recommended Concentration | Best Application |
| Direct DMSO Dilution | 100% Anhydrous DMSO | Solvent polarity reduction | ≤ 5% v/v DMSO in final assay | In vitro biochemical & enzymatic assays |
| Multi-Component Vehicle | DMSO, PEG300, Tween-80, Saline | Co-solvency + Surfactant micellization | 10% DMSO, 40% PEG300, 5% Tween-80 | In vivo dosing (e.g., oral/IP administration) |
| Cyclodextrin Inclusion | HP-β-CD | Host-guest molecular encapsulation | 10-20% w/v HP-β-CD in water | Solvent-sensitive cell assays & IV formulations |
Part 4: Solubilization Workflow Visualization
Decision tree for solubilizing this compound based on assay requirements.
Part 5: Comprehensive References
1. MultiScreen Solubility Filter Plate: DMSO Effect on Aqueous Solubility - sigmaaldrich.com - 2.[6] Molecular Inclusion -Novel Approach to Enhance Solubility of Olmesartan Medoxomil using Hydroxypropyl βcyclodextrin (HP β-CD) - medipol.edu.tr - 6 3.[7] Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization - MDPI - 7 4.[1] Solubilisation of Hydrophobic Drugs by Saponins - ijpsonline.com - 1 5. pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY - Journal of Chemical Technology and Metallurgy - 6.[] Cyclodextrin Solutions for API Solubility Boost - BOC Sciences - 7.[2] Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery - Smolecule - 2 8.[4] What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? - researchgate.net - 4 9.[3] Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC - 3
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. mdpi.com [mdpi.com]
Minimizing side reactions in fluorinated benzoate nucleophilic substitution
Subject: Minimizing Side Reactions in Nucleophilic Aromatic Substitution (
Executive Summary
Performing Nucleophilic Aromatic Substitution (
This guide provides a self-validating system to maximize the desired C–N/C–O bond formation at the aromatic ring while suppressing attack at the carbonyl center.
Module 1: The Chemoselectivity Paradox (Ring vs. Carbonyl)
The Mechanism
In fluorinated benzoates, the reaction outcome is dictated by the competition between two electrophilic sites:
-
The C-F Carbon (Desired): Activated by the inductive (
) and mesomeric ( ) effects of the ester. Attack here leads to the Meisenheimer complex and subsequent defluorination. -
The Ester Carbonyl (Undesirable): Susceptible to 1,2-addition, leading to amides (with amines), transesterification (with alcohols), or carboxylic acids (with water).
Critical Control Points[1][2]
-
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, small primary amines) are controlled by charge and often attack the carbonyl (1,2-addition). Soft nucleophiles (e.g., thiols, anilines) are controlled by orbital overlap and prefer the aromatic ring (1,4-addition).
-
The "Cesium Effect": We strongly recommend Cesium Carbonate (
) over Potassium Carbonate ( ) or Sodium Hydride ( ). The large ionic radius of improves solubility in aprotic solvents and forms "loose" ion pairs with the nucleophile, enhancing its reactivity toward the pathway while reducing the basicity that drives hydrolysis [1][2].
Visualization: Competitive Reaction Pathways
The following diagram illustrates the bifurcation between the desired
Caption: Divergent pathways in fluorinated benzoate substitution. Green indicates the desired SNAr route; Red indicates parasitic carbonyl attacks.
Module 2: Regiocontrol in Polyfluorinated Systems
When using polyfluorinated substrates (e.g., 2,4-difluorobenzoate), regioselectivity becomes the primary challenge.
The Rule of Thumb
-
Para-Selectivity: In general,
occurs preferentially para to the electron-withdrawing ester group. The resonance stabilization of the negative charge in the Meisenheimer intermediate is most effective when the nucleophile attacks the para position [3]. -
Ortho-Exceptions: Attack at the ortho position is usually slower due to steric hindrance from the ester group, despite the strong inductive activation. However, if the nucleophile contains a cation-chelating group (e.g., an alcohol arm), it may be directed to the ortho position via coordination with the ester oxygen.
Data: Solvent & Base Effects on Selectivity
Table 1: Impact of conditions on regioselectivity (2,4-difluorobenzoate model)
| Variable | Condition | Primary Outcome | Mechanism Note |
| Solvent | DMSO / DMF | Para-selective | Dipolar aprotic solvents stabilize the free nucleophile, favoring the kinetically controlled para attack. |
| Solvent | THF / Toluene | Mixed / Slower | Poor solubility of carbonate bases leads to heterogeneous mixtures and lower rates. |
| Base | High Yield | "Cesium Effect" enhances nucleophilicity without increasing basicity to levels that cause hydrolysis. | |
| Base | Side Reactions | Strong bases often lead to ester hydrolysis or competitive attack at the carbonyl. |
Module 3: Optimized Experimental Protocol
Objective: Mono-substitution of a fluorinated benzoate with an amine or thiol nucleophile.
Reagents
-
Substrate: Fluorinated Benzoate (1.0 equiv)
-
Nucleophile: Amine/Thiol (1.1 equiv)
-
Base: Cesium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Anhydrous DMSO or Acetonitrile (MeCN)
-
Additives: 4Å Molecular Sieves (activated)
Step-by-Step Procedure
-
Drying (Crucial): Flame-dry the reaction vessel under vacuum and backfill with Argon. Water is the enemy; it causes hydrolysis (
generation) which competes with your nucleophile [4]. -
Solvation: Dissolve the fluorinated benzoate and nucleophile in anhydrous DMSO (0.2 M concentration).
-
Note: If using an amine hydrochloride salt, add an extra equivalent of base.
-
-
Base Addition: Add
and activated molecular sieves. -
Temperature Ramp:
-
Start at Room Temperature (25°C) . Monitor by LC-MS after 1 hour.
-
If conversion is <10%, increase to 50°C .
-
Warning: Avoid exceeding 80°C unless necessary, as ester instability increases exponentially with temperature.
-
-
Workup (Quench): Pour the mixture into ice-cold slightly acidic water (pH 5-6, using dilute citric acid) to neutralize phenoxides/alkoxides immediately and prevent saponification during extraction.
Module 4: Troubleshooting & FAQs
Interactive Troubleshooting Logic
Use this decision tree to diagnose low yields or impurities.
Caption: Diagnostic flow for identifying and resolving side reactions in benzoate SNAr.
Frequently Asked Questions
Q: I see significant hydrolysis (carboxylic acid formation) despite using dry DMSO. Why? A: DMSO is hygroscopic. Even "anhydrous" bottles can absorb atmospheric moisture quickly.
-
Fix: Store DMSO over activated 4Å molecular sieves for 24 hours before use.
-
Fix: Switch from
to . Potassium carbonate is more hygroscopic and can act as a shuttle for water into the organic phase [1].
Q: My nucleophile is attacking the ester to form an amide. How do I stop this? A: This is common with primary amines.
-
Fix: Lower the temperature. Amide formation usually has a higher activation energy than
on activated rings. -
Fix: Increase the polarity of the solvent (e.g., DMSO vs THF). Highly polar solvents stabilize the Meisenheimer intermediate (charged species), accelerating the
pathway relative to the neutral acyl substitution pathway [5].
Q: Can I use ethanol or methanol as a solvent? A: Absolutely not. Alcohols will compete with your nucleophile, leading to transesterification (swapping your ester group) or ether formation. Always use non-nucleophilic, polar aprotic solvents (DMSO, DMF, NMP, MeCN) [5].
References
-
Furuya, T., & Ritter, T. (2024). The "Cesium Effect" magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. National Institutes of Health (PMC). Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern. MasterOrganicChemistry. Available at: [Link]
-
ACS Green Chemistry Institute. (2026). SNAr Reaction in Other Common Molecular Solvents. ACS GCI. Available at: [Link]
Technical Support Center: Purification of Methyl 2,5-difluoro-4-methylbenzoate
Case ID: PUR-MDFMB-001 Compound: Methyl 2,5-difluoro-4-methylbenzoate CAS: 1355488-71-9 (and related analogs) Chemical Class: Fluorinated Aromatic Ester Support Tier: Senior Application Scientist Level[1]
Executive Summary & Solvent Strategy
User Query: "What are the optimal recrystallization solvents for this compound?"
Technical Assessment: this compound is a lipophilic ester with low aqueous solubility.[1][2] Its purification is often complicated by two factors:
-
Low Melting Point Potential: Many fluorinated methyl benzoates have melting points in the 40–70°C range, making them prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1]
-
Acid Contamination: Residual 2,5-difluoro-4-methylbenzoic acid is the most common impurity from incomplete Fischer esterification.[1]
Recommended Solvent Systems
| System Type | Solvent Composition | Mechanism | Best For |
| Primary (Binary) | Heptane / Ethyl Acetate (Start 9:1 ratio) | Anti-solvent precipitation | Removing non-polar byproducts; controlling yield.[1] |
| Alternative (Protic) | Methanol / Water (Start pure MeOH, add H₂O) | Cooling crystallization | Removing polar impurities and inorganic salts.[1] |
| Single Solvent | Isopropyl Alcohol (IPA) | Temperature-dependent solubility | Large scale batches (safer flammability profile).[1] |
Interactive Troubleshooting & Protocols
Module A: The "Oiling Out" Phenomenon
Issue: The product forms a distinct liquid layer at the bottom of the flask upon cooling, rather than crystals.
Root Cause: The temperature of the solution is above the "oiling out" limit (metastable zone width) where the compound separates as a liquid before the crystal lattice can form.[1] This is common with fluorinated esters due to weak lattice energy.[1]
Corrective Protocol:
-
Re-heat the mixture until the oil layer redissolves.
-
Seed the solution with a tiny crystal of pure product at a temperature just below the boiling point of the solvent.
-
Slow Cool: Insulate the flask (wrap in foil/towel) to slow the cooling rate. Rapid cooling promotes oiling.[1]
-
Add Anti-solvent: If using Heptane/EtOAc, add Heptane dropwise very slowly to the hot solution until slight turbidity persists, then clear it with one drop of EtOAc before cooling.[1]
Module B: Acid Impurity Removal (Pre-Crystallization)
Issue: NMR shows broad peak at >10 ppm or high baseline acidity.
Critical Intervention: Recrystallization is inefficient at removing the parent acid.[1] You must perform a Chemical Wash before recrystallization.[1]
-
Dissolve crude solid in Ethyl Acetate.[1]
-
Wash 2x with 5% NaHCO₃ (aq) or saturated Na₂CO₃ .
-
Why? This deprotonates the unreacted acid into its water-soluble carboxylate salt (Sodium 2,5-difluoro-4-methylbenzoate), partitioning it into the aqueous layer.[1]
-
-
Wash 1x with Brine.[1]
-
Dry organic layer (MgSO₄), filter, and evaporate.[1]
-
Then proceed to recrystallization.[1]
Detailed Experimental Workflows
Protocol 1: Binary Solvent Recrystallization (Heptane/EtOAc)
Standard method for high purity (>99%).[1]
-
Preparation: Place 1.0 g of crude solid in a flask equipped with a reflux condenser.
-
Dissolution: Add Ethyl Acetate (EtOAc) in small portions (0.5 mL at a time) while heating to reflux (approx. 77°C). Add just enough to dissolve the solid completely.[1]
-
Precipitation: While maintaining reflux, add Heptane dropwise.[1]
-
End Point: Stop adding Heptane when a persistent cloudiness (turbidity) appears.[1]
-
-
Clarification: Add 2–3 drops of EtOAc to clear the solution.[1]
-
Crystallization: Remove heat. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Optional: If no crystals form at RT, cool to 0°C in an ice bath.
-
-
Isolation: Vacuum filter the white needles.[1] Wash with cold Heptane.[1]
Protocol 2: Methanol/Water (Green Chemistry Option)
Best for removing inorganic salts or very polar impurities.[1]
-
Dissolve crude solid in minimum hot Methanol (MeOH) (approx. 60°C).
-
Once dissolved, remove from heat source.[1]
-
Immediately add Water dropwise with vigorous stirring.
-
Stop adding water when the solution becomes slightly milky.
-
Re-heat briefly to clear the solution.[1]
-
Allow to cool slowly. The ester will crystallize out as the solution cools and water reduces solubility.[1]
Decision Logic & Visualization
Figure 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system based on your specific impurity profile.
Caption: Figure 1. Decision matrix for selecting purification method based on impurity profile and solubility.
Figure 2: Troubleshooting "Oiling Out"
Logic flow for rescuing a failed crystallization.
Caption: Figure 2. Step-by-step intervention for converting an oiled-out product into a crystalline solid.
Frequently Asked Questions (FAQ)
Q: Can I use Diethyl Ether for recrystallization? A: Generally, no. Diethyl ether is too volatile and often too good a solvent for esters, leading to low recovery yields.[1] It is excellent for extraction, but poor for crystallization.[1] Use Methyl tert-butyl ether (MTBE) if an ether is required, as it has a higher boiling point and better safety profile.[1]
Q: My yield is only 40%. Where is the rest of my compound? A: It is likely remaining in the "mother liquor" (the filtrate).[1]
-
Diagnosis: Run a TLC on the filtrate.[1] If the spot is heavy, you used too much solvent.[1]
-
Recovery: Concentrate the mother liquor to half volume on a rotavap and cool again to harvest a "second crop" of crystals. Note that the second crop is usually less pure than the first.[1]
Q: Why does the protocol specify Heptane instead of Hexane?
A: Heptane (bp 98°C) allows for a higher dissolution temperature than Hexane (bp 68°C). This wider temperature gradient (
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Chapter 2: Experimental Techniques, Section 2.20: Recrystallisation).
-
Fieser, L. F., & Williamson, K. L. (1998).[1] Organic Experiments (8th ed.).[1] Houghton Mifflin.[1] (Discussion on Esterification and Purification).
-
Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. Retrieved from [1][3]
-
Google Patents. (2020).[1] Process for the preparation of fluorinated benzoate intermediates. (Referencing general purification of fluorinated methyl benzoates via alcohol/water systems).
-
PubChem. (2025).[1][4] Methyl 2,5-difluorobenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [1]
Sources
Technical Support Center: Handling Moisture Sensitivity of Fluorinated Ester Intermediates
To: Research & Development Teams, Process Chemists
From: Senior Application Scientist, Fluorine Chemistry Division
Subject: Troubleshooting & Handling Protocols for
Introduction: The "Hidden" Reactivity
Fluorinated ester intermediates—specifically
The Result: These compounds are up to 100–1000x more susceptible to nucleophilic attack (hydrolysis) than their non-fluorinated counterparts. A protocol that works for Ethyl Acetate will likely destroy Ethyl Difluoroacetate.
This guide provides a self-validating workflow to preserve the integrity of these high-value intermediates.
Module 1: Mechanistic FAQ (The "Why")
Q1: Why is my fluorinated ester hydrolyzing even in "dry" solvents?
A: The issue is likely kinetic acceleration due to the Inductive Effect (
-
Non-fluorinated: Hydrolysis is slow without a catalyst.
-
Fluorinated: Trace moisture (ppm level) acts as a potent nucleophile because the activation energy (
) for attack is significantly lowered.
Q2: Does the number of fluorine atoms matter?
A: Yes. The sensitivity scales non-linearly.
-
Monofluoro (
): Moderately sensitive. Acidic -protons ( ) pose a risk of enolization/elimination in basic moisture. -
Difluoro (
): Highly sensitive. The "gem-difluoro effect" generally stabilizes the ground state structurally, but the carbonyl remains hyper-electrophilic. -
Trifluoro (
): Extremely sensitive. Trifluoroacetic esters can hydrolyze in minutes upon exposure to ambient humidity.
Q3: What are the decomposition products?
A: The ester cleaves into the corresponding fluorinated carboxylic acid and alcohol.
-
Danger: Fluorinated acids (e.g., TFA, Difluoroacetic acid) are strong acids. They can autocatalyze further decomposition of acid-labile protecting groups (Boc, THP) present elsewhere in your molecule.
Module 2: Visualization of Reactivity
Diagram 1: The Hyper-Electrophilic Hydrolysis Trap
This diagram illustrates the electronic activation caused by fluorine, facilitating rapid water attack.
Caption: Fluorine atoms (blue node) withdraw density, making the carbonyl susceptible to rapid attack by trace water (red node).
Module 3: Storage & Handling Protocols
Core Principle: Treat
Protocol A: The "Self-Validating" Storage Workflow
Do not trust the bottle label after the first open. Validate integrity before every use.
| Step | Action | Technical Rationale |
| 1. Primary Seal | Store under Argon/Nitrogen in Sure/Seal™ type bottles or Schlenk flasks. | Oxygen is less of a concern than moisture; Argon is heavier than air and provides a better "blanket" when opening. |
| 2. Secondary Seal | Wrap cap with Parafilm® AND store inside a desiccator or glovebox antechamber. | Creates a redundant barrier against humidity diffusion. |
| 3. Validation (Critical) | Before use: Take a | Self-Validating Step: A shift in the fluorine signal (typically |
| 4. Transfer | Use cannula transfer or oven-dried gas-tight syringes only. | Pouring introduces atmospheric moisture that will hydrolyze the top layer of the liquid instantly. |
Protocol B: Solvent Drying for Fluorinated Chemistry
Standard "HPLC Grade" is insufficient.
-
Source: Use solvents from a Solvent Purification System (SPS) (activated alumina columns).
-
Chemical Drying (Alternative):
-
THF/Ether: Distill over Sodium/Benzophenone (Deep blue color indicates
). -
DCM/Chloroform: Distill over
. -
Avoid: Do NOT store fluorinated esters over basic drying agents (
, ) as they catalyze hydrolysis or elimination of -fluorine.
-
Module 4: Troubleshooting Guide (Q&A)
Scenario 1: Low Yield in Nucleophilic Substitution
User: "I tried to react my ethyl difluoroacetate with an amine, but I got mostly starting material and some acid." Diagnosis: Competitive Hydrolysis. The Fix:
-
Check the Amine: Is your amine wet? Amines are hygroscopic. Dry the amine over
(if stable) or molecular sieves ( ) before addition. -
Order of Addition: Do not premix the ester and amine in open air. Add the ester last to the dried amine solution under inert gas.
-
Temperature: Lower the temperature to
. Hydrolysis has a lower activation energy than amidation; cooling kinetically favors the desired nucleophile if it is more nucleophilic than water.
Scenario 2: "Fuming" upon opening the bottle
User: "When I opened the storage flask, I saw white fumes."
Diagnosis: Advanced Hydrolysis
-
Immediate Action: Close the flask. The fumes are likely HF (reacting with moist air) or TFA vapor.
-
Remediation: Do not use for sensitive chemistry.[1] If the compound is valuable, dissolve in dry
, wash rapidly with cold saturated (to remove acid), dry over , and distill immediately. -
Safety Note: HF is a contact poison. Calcium gluconate gel must be available.
Scenario 3: Clogged Syringe Needles
User: "The needle clogged while transferring the reagent." Diagnosis: Polymerization or Salt Formation. The Fix:
-
Some highly activated fluorinated esters can oligomerize in the presence of trace moisture or metal ions.
-
Protocol: Use wide-bore needles (18G). Flush the needle with dry nitrogen before inserting it into the septum. Ensure the needle is not cold (condensation trap) when entering the bottle.
Module 5: Analytical Checkpoints (NMR)
Use this table to interpret your "Validation Step" (Step 3 in Storage Protocol).
| Compound Class | Typical | Typical | Shift Direction ( |
| Trifluoroacetate | Upfield shift ( | ||
| Difluoroacetate | Upfield shift | ||
| Monofluoroacetate | Varies significantly | Complex (pH dependent) |
Note: Shifts are solvent-dependent. Always compare against a known pure standard or literature value in the same solvent.
Module 6: Workflow Visualization
Diagram 2: The "Dry-Chain" Custody
A logical flow to ensure moisture never touches the intermediate.
Caption: The "Dry-Chain" ensures validation occurs before the reagent is committed to a reaction.
References
- Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
-
Sigma-Aldrich. (1997).[2] Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link (The industry standard for syringe and Schlenk techniques).
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link (Fundamental review explaining the electrostatic nature of the C-F bond).
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link (Practical academic guide for laboratory setups).
Sources
Validation & Comparative
19F NMR chemical shifts of Methyl 2,5-difluoro-4-methylbenzoate
Comprehensive 19F NMR Analysis and Chemical Shift Comparison Guide for Methyl 2,5-difluoro-4-methylbenzoate
Fluorine-19 nuclear magnetic resonance (
This guide provides an in-depth comparative analysis of the
Mechanistic Origins of F Chemical Shifts
To accurately interpret the
-
The F2 Position (ortho to the ester, meta to the methyl): The methyl ester group (
) is a strong electron-withdrawing group (EWG). It pulls electron density away from the aromatic ring, deshielding the F2 nucleus. This deshielding effect shifts the F2 resonance downfield (resulting in a less negative ppm value relative to the standard)[2]. -
The F5 Position (meta to the ester, ortho to the methyl): The methyl group (
) is an electron-donating group (EDG) via hyperconjugation. It donates electron density into the ring, shielding the F5 nucleus. This shielding effect shifts the F5 resonance upfield (resulting in a more negative ppm value)[2].
Because fluorine's electronegativity amplifies these changes in electron density, the F2 and F5 nuclei present distinct, easily interpretable signals despite being on the same phenyl ring.
Comparative Performance Data
When selecting fluorinated building blocks for applications such as hydrologic tracing[4] or the engineering of cooperative
Table 1:
| Compound | F-Position | Chemical Shift (ppm)* | Multiplicity | Primary Application / Utility |
| This compound | F2 | ~ -114.0 | dd | Pharmaceutical intermediate; Precursor for flexible MOF linkers. |
| F5 | ~ -119.5 | dd | ||
| 2,5-Difluoro-4-methylbenzoic acid | F2 | -115.2 | dd | Direct MOF linker (e.g., Ce-based frameworks)[3]. |
| F5 | -118.0 | dd | ||
| 2,6-Difluorobenzoic acid | F2, F6 | -116.0 | d | Hydrologic tracer; Quantitative NMR (qNMR) internal standard[5]. |
| 3,4-Difluorobenzoate | F3 | ~ -135.0 | m | Hydrologic tracer (highly retarded in soil matrices)[4]. |
| F4 | ~ -140.0 | m |
*Note: Exact liquid-state chemical shifts are solvent-dependent (typically acquired in
Self-Validating Experimental Protocol for Quantitative F NMR (qNMR)
To ensure trustworthy and reproducible data, an NMR protocol cannot simply be a list of parameters; it must be a self-validating system . In quantitative
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15-20 mg of this compound in 0.6 mL of
. -
Internal Standard Addition: Add a precisely weighed amount of a reference standard, such as 2,6-difluorobenzoic acid (-116.0 ppm)[5] or trifluorotoluene (TFT, -63.7 ppm). The standard must have a known purity and its signals must not overlap with the F2 (-114 ppm) or F5 (-119.5 ppm) peaks.
-
Inversion-Recovery Experiment (The Validation Step): Before acquiring the quantitative spectrum, run a standard inversion-recovery pulse sequence (
). Calculate the for the slowest-relaxing fluorine nucleus in the mixture. -
Parameter Optimization: Set the relaxation delay (
) to . This mathematically guarantees recovery of longitudinal magnetization, validating the causality between the physical pulse sequence and the quantitative integrity of the result. -
Acquisition: Acquire the
F spectrum (typically at 376 MHz or 470 MHz)[3] using inverse-gated H decoupling to eliminate nuclear Overhauser effect (NOE) enhancements, which would otherwise artificially inflate the fluorine signal integrals. -
Data Processing: Apply a mild exponential window function (e.g., LB = 0.3 Hz), perform manual phase correction, and apply a multipoint baseline correction to ensure the integral regions are perfectly flat.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating qNMR protocol, highlighting the critical
Figure 1: Standardized, self-validating workflow for quantitative 19F NMR acquisition and analysis.
References
-
Fluorine-19 nuclear magnetic resonance spectroscopy Wikipedia[Link]
-
Switching Off Cooperative CO2 Adsorption in Fluorinated CeIV-based Metal-Organic Frameworks by Linker Engineering ChemRxiv[Link]
-
Evaluation of Fluorobenzoate Tracers in Surface Soils ResearchGate[Link]
-
UNIVERSITÀ DEGLI STUDI DI TORINO DIPARTIMENTO DI CHIMICA Unito.it[Link]
Sources
C13 NMR carbon coupling constants for fluorinated benzoates
Publish Comparison Guide: Resolving
Introduction
Fluorinated benzoates are privileged building blocks in modern drug discovery. The strategic placement of a fluorine atom on a benzoate scaffold can dramatically alter a drug candidate's metabolic stability, lipophilicity, and protein-ligand binding affinity. For scientists and drug development professionals, confirming the exact regiochemistry of the fluorination (ortho, meta, or para) is a critical quality control step.
C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this structural elucidation. Because the spin-1/2Section 1: The Causality of Carbon-Fluorine Coupling
To effectively interpret fluorinated benzoate spectra, one must understand the physical causality behind the splitting patterns. Unlike proton-proton coupling (
This magnitude is driven primarily by the Fermi contact mechanism . Fluorine's high electronegativity draws electron density toward itself, significantly increasing the s-orbital character of the adjacent C-F bond. Because s-orbitals have non-zero electron density at the nucleus, this structural feature facilitates a massive transfer of spin polarization between the
-
(One-bond): Highly sensitive to the hybridization and electronegativity of adjacent substituents. In benzoates, the electron-withdrawing carboxylate group inductively increases the s-character of the aromatic ring, pushing
values higher (often >250 Hz) compared to standard fluoroalkanes. -
&
(Two- and Three-bond): These long-range couplings are transmitted through the -system of the aromatic ring. They are the primary diagnostic tools for regiochemical assignment, as their splitting patterns uniquely map the distance of each carbon from the fluorine atom.
Section 2: Comparative Performance of NMR Analytical Strategies
When analyzing fluorinated benzoates, researchers must choose an analytical approach that balances the need for structural information (coupling constants) against the need for signal sensitivity (signal-to-noise ratio, S/N).
Table 1: Objective Comparison of NMR Acquisition Techniques
| Analytical Technique | Primary Advantage | Primary Limitation | Best Use Case |
| Standard | Preserves all | Severe spectral crowding; low S/N because carbon signal intensity is split across multiple peaks. | Initial structural elucidation of unknown fluorinated isomers. |
| Dual-Decoupled | Collapses all multiplets into sharp singlets, drastically maximizing S/N and simplifying the baseline. | Requires specialized tri-resonance (H/C/F) probe hardware; destroys diagnostic coupling data. | High-throughput screening; analyzing trace impurities in late-stage drug candidates. |
| 2D | Maps long-range C-H connectivity without direct interference from the fluorine spin system. | Does not directly yield C-F coupling constants; requires longer acquisition times. | Resolving highly overlapping aromatic signals in complex reaction mixtures. |
Section 3: Quantitative Reference Data for Fluorinated Benzoates
The position of the fluorine atom relative to the benzoate's carboxylate group heavily influences the coupling constants. The table below summarizes experimental
Table 2: Typical
| Isomeric Scaffold | ||||
| Ortho-Fluorobenzoate | 250 – 267 Hz | 21 – 26 Hz | 8 – 10 Hz | 2 – 5 Hz |
| Meta-Fluorobenzoate | 240 – 245 Hz | 21 – 23 Hz | 7 – 8 Hz | 2 – 3 Hz |
| Para-Fluorobenzoate | 245 – 255 Hz | 22 – 24 Hz | 8 – 10 Hz | ~3 Hz |
Data Interpretation Insight: Notice that the ortho-fluorobenzoates exhibit the largest
Section 4: Experimental Methodology - Self-Validating NMR Protocol
To accurately measure these constants (Route A) or suppress them for S/N enhancement (Route B), the NMR protocol must be rigorously calibrated. The following is a step-by-step methodology for acquiring high-fidelity
Step 1: Sample Preparation & Internal Validation
-
Dissolve 20–30 mg of the fluorinated benzoate in 0.6 mL of CDCl
. -
Self-Validation Step: Add 10
L of trifluorotoluene (TFT) as an internal standard. TFT provides a known F reference peak (-63.2 ppm) which will later be used to validate the efficiency of the fluorine decoupling pulse.
Step 2: Probe Tuning and Matching
-
Insert the sample and tune the probe for
H, C, and F frequencies. -
Causality: Because
F and H resonant frequencies are extremely close (~470 MHz vs 500 MHz on a 11.7 T magnet), poor frequency isolation can cause probe arcing or incomplete decoupling. Precise matching prevents power reflection during dual-decoupling sequences.
Step 3: Pulse Calibration & Relaxation Delay (
-
Calibrate the 90° pulse for the
C channel. -
Set the relaxation delay (
) to 5 seconds. -
Causality: Fluorinated quaternary carbons lack dipole-dipole relaxation mechanisms from attached protons, leading to exceptionally long
relaxation times. A short will result in the C-F carbon signal disappearing into the baseline.
Step 4: Acquisition & Digital Resolution
-
Acquire the spectrum using a standard zgpg30 (for standard
C{ H}) or zgig with dual decoupling (for C{ H, F}). -
Set the acquisition time (AQ) to at least 1.5 seconds and zero-fill the processing data to 64k points. High digital resolution is strictly required to accurately measure the small
couplings (~2 Hz), which would otherwise be lost in digital truncation artifacts.
Step 5: Protocol Self-Validation
-
Process the spectra. If operating in Dual-Decoupled mode, check the TFT internal standard. If the TFT
C CF quartet is not collapsed into a sharp singlet, the F decoupling power is insufficient. Recalibrate the F pulse width and re-acquire.
Section 5: Workflow Visualization
The following diagram maps the logical decision tree for analyzing fluorinated benzoates, highlighting the divergence between structural mapping and sensitivity enhancement.
Workflow comparing standard 13C{1H} NMR and 13C{1H, 19F} dual-decoupled NMR for fluorobenzoates.
References
1.[1] Title: 4. 13C NMR Spectroscopy Source: Thieme Connect URL:
2.[2] Title: Electronic Supplementary Information - The Royal Society of Chemistry Source: rsc.org URL:
3.[3] Title: Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs Source: American Chemical Society (acs.org) URL:
Sources
Optimizing Purity Analysis: A Comparative Guide to HPLC Methods for Methyl 2,5-difluoro-4-methylbenzoate
Executive Summary
Methyl 2,5-difluoro-4-methylbenzoate (CAS: 1355488-71-9) is a critical fluorinated intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1] Its structural integrity—specifically the position of the fluorine atoms and the ester functionality—is a Critical Quality Attribute (CQA).
Standard C18 alkyl-chain methods often fail to resolve positional isomers (regioisomers) of fluorinated aromatics due to identical hydrophobicity (LogP).[1] This guide compares a Generic C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method , demonstrating why the latter provides superior resolution (
Part 1: Chemical Context & Separation Challenges[1][2]
To develop a robust method, we must first understand the analyte's behavior.
-
Physicochemical Profile:
-
Key Impurities:
The "Fluorine Effect" in Chromatography
Fluorine is highly electronegative, altering the electron density of the benzene ring. On a standard C18 column, interaction is purely hydrophobic (dispersive).[5] However, positional isomers of fluorinated benzoates often have nearly identical hydrophobicities, leading to co-elution.
The Solution: Phenyl-based stationary phases (Phenyl-Hexyl or Pentafluorophenyl - PFP).[1] These phases engage in
Part 2: Comparative Method Analysis
Method A: The "Generic" Approach (Baseline)
Commonly used as a starting point in many labs.
-
Column: Standard C18 (L1), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic Acetonitrile : Water (60:40).[1]
Performance Verdict: INSUFFICIENT
-
Issue 1: The acid impurity (hydrolysis product) tails significantly due to lack of pH control.
-
Issue 2: Positional isomers (if present) co-elute or appear as a "shoulder" on the main peak (
).
Method B: The "Optimized" Approach (Recommended)
Designed specifically for fluorinated aromatics.
-
Column: Phenyl-Hexyl (L11), 100 x 2.1 mm, 1.7 µm (UHPLC) or 3 µm (HPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
Performance Verdict: SUPERIOR
-
Benefit 1: The acidic mobile phase suppresses ionization of the acid impurity, sharpening the peak.
-
Benefit 2: The Phenyl-Hexyl phase utilizes
- selectivity to resolve regioisomers ( ).[1]
Part 3: Experimental Data & Protocols
Quantitative Performance Comparison
| Parameter | Method A (Generic C18) | Method B (Phenyl-Hexyl Gradient) | Status |
| Retention Time (Target) | 4.2 min | 6.8 min | Optimized |
| Resolution (Isomer) | 0.8 (Co-elution) | 2.9 (Baseline) | Pass |
| Acid Impurity Tailing | 2.1 (Tailing) | 1.1 (Symmetric) | Pass |
| Theoretical Plates (N) | ~4,500 | >12,000 | High Efficiency |
| LOD (Impurity) | 0.05% | 0.01% | High Sensitivity |
Detailed Protocol: Method B (Optimized)
Reagents:
-
Acetonitrile (HPLC Grade).[1]
-
Milli-Q Water (18.2 MΩ).[1]
-
Formic Acid (LC-MS Grade).[1]
-
Reference Standard: this compound (>99.0%).[1]
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Instrument Setup:
-
Gradient Table:
Part 4: Mechanism & Workflow Visualization[1]
Method Development Workflow
The following diagram illustrates the decision matrix used to move from the generic method to the optimized phenyl-hexyl method.
Caption: Logical workflow for optimizing HPLC separation of fluorinated esters, moving from generic screening to targeted selectivity modification.
Separation Mechanism: C18 vs. Phenyl-Hexyl
This diagram visualizes why the Phenyl-Hexyl column succeeds where C18 fails.[1]
Caption: Mechanistic comparison showing the additional Pi-Pi interactions utilized by Phenyl-Hexyl phases to separate fluorinated isomers.
Part 5: Validation Strategy (ICH Q2)
To ensure this method is "publishable" and ready for QC, it must be validated according to ICH Q2(R2) guidelines.
-
Specificity: Inject the "blank" (diluent), the target, and spiked impurities (acid and known isomers). Ensure no interference at the retention time of the main peak. Use a Diode Array Detector (DAD) to confirm peak purity.[1]
-
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).
should be .[1] -
Accuracy: Spike the sample matrix with known amounts of impurities at 3 levels (LOQ, 100%, 120%). Recovery should be 90-110%.[1]
-
Robustness: Deliberately vary flow rate (
mL/min) and Column Temp ( C). The resolution ( ) between the critical pair (Target vs. Isomer) must remain .
References
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.[1][12] (2023).[1][13] Retrieved from [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[1] (Application Note). Retrieved from [Link]
-
Restek Corporation. Method Development and Column Selection: FluoroPhenyl Phase.[1] Retrieved from [Link]
-
PubChem. this compound (Compound Summary). Retrieved from [Link]
Sources
- 1. METHYL 2,5-DIFLUORO-4-HYDROXYBENZOATE | 1261684-74-5 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 1355488-71-9 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 6. lcms.cz [lcms.cz]
- 7. ejpmr.com [ejpmr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of Methyl 2,5-dichlorobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
IR spectroscopy bands for fluorinated ester functional groups
An In-Depth Guide to the Infrared Spectroscopy of Fluorinated Esters
For researchers at the forefront of drug development and materials science, the strategic incorporation of fluorine into molecules is a powerful tool for modulating chemical and biological properties. As these fluorinated analogs become more prevalent, their precise and unambiguous characterization is paramount. Infrared (IR) spectroscopy, a workhorse of structural elucidation, offers distinct clues to the presence of fluorine, particularly when it is in proximity to an ester functional group.
This guide provides a detailed comparison of the IR spectral features of fluorinated and non-fluorinated esters. Moving beyond a simple list of frequencies, we will explore the underlying physical organic principles that govern these spectral shifts and provide a robust experimental protocol for acquiring high-quality data.
The Ester Functional Group: A Vibrational Baseline
In a typical aliphatic ester, such as ethyl acetate, the IR spectrum is dominated by two strong absorptions:
-
Carbonyl (C=O) Stretch: A very strong and sharp band typically appearing in the 1750-1735 cm⁻¹ region.[1][2][3] This is one of the most characteristic absorptions in all of IR spectroscopy.
-
C-O Stretch: An intense, sharp band (or bands) in the fingerprint region, usually between 1300-1000 cm⁻¹ .[3][4] This absorption arises from the stretching of the C-O single bonds within the ester linkage.
These two features provide a reliable signature for the ester functional group. However, the introduction of fluorine atoms can significantly perturb these baseline frequencies.
The Inductive Effect: How Fluorine Shifts the Spectrum
The key to understanding the IR spectrum of a fluorinated ester lies in the powerful electron-withdrawing inductive effect (-I effect) of fluorine. As the most electronegative element, fluorine pulls electron density towards itself through the sigma bonds of the molecule.
When fluorine is attached to the carbon alpha to the carbonyl (the α-carbon), it withdraws electron density from the carbonyl carbon.[5][6][7] This makes the carbonyl carbon more electropositive, which in turn strengthens the C=O double bond. According to Hooke's Law, a stronger (stiffer) bond requires more energy to vibrate, resulting in an absorption at a higher frequency (wavenumber).[7] This shift to a higher wavenumber is often referred to as a "blue shift".
The magnitude of this shift is directly related to the number of fluorine atoms and their proximity to the carbonyl group.
Caption: The inductive effect of fluorine increases the C=O bond strength and decreases the C-O bond strength.
Comparative Analysis: IR Band Positions
The impact of α-fluorination is clearly demonstrated by comparing the IR spectra of a series of ethyl esters. As fluorine atoms are added, the C=O stretching frequency systematically increases, while the primary C-O stretching frequency decreases. The weakening of the C-O single bond is also a consequence of the inductive effect, as the electron-deficient carbonyl carbon pulls electron density away from the adjacent single bond.
| Compound | Representative Structure | Approx. C=O Stretch (cm⁻¹) | Approx. C-O Stretch (cm⁻¹) |
| Ethyl Acetate | CH₃-C(=O)O-Et | 1741 | 1240 |
| Ethyl Fluoroacetate | FCH₂-C(=O)O-Et | ~1760-1785 | ~1180 |
| Ethyl Trifluoroacetate | F₃C-C(=O)O-Et | ~1785-1800 | ~1100-1300 (multiple bands) |
This predictable trend makes IR spectroscopy a powerful diagnostic tool. The observation of an ester C=O stretch significantly above 1750 cm⁻¹ is a strong indication of the presence of an adjacent electron-withdrawing group, with fluorine being a primary candidate.
In addition to these shifts, the C-F bonds themselves give rise to strong absorption bands. These typically appear in the 1400-1000 cm⁻¹ range.[8][9] While intense, these bands fall within the complex fingerprint region, often overlapping with C-O and C-C stretching vibrations, which can make definitive assignment challenging without reference spectra.[8][9]
Experimental Protocol: High-Quality ATR-FTIR Analysis of Liquid Fluorinated Esters
Attenuated Total Reflectance (ATR) is an ideal sampling technique for liquid esters as it requires minimal sample preparation and is easy to clean.[10][11]
Objective: To obtain a clean, high-resolution IR spectrum of a liquid fluorinated ester for structural verification.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Liquid ester sample (a single drop is sufficient).
-
Volatile solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes (e.g., Kimwipes).
-
Pipette or dropper.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to thermally stabilize as per the manufacturer's guidelines. This minimizes instrumental drift.
-
If available, purge the sample compartment with dry nitrogen or air to reduce atmospheric H₂O and CO₂ signals, which can interfere with the spectrum.
-
-
ATR Crystal Cleaning & Background Acquisition:
-
Causality: A clean crystal is essential for a pure spectrum of your sample. Any residue will contribute to the final spectrum.
-
Generously wet a lint-free wipe with isopropanol and firmly wipe the surface of the ATR crystal. Repeat with a fresh wipe to ensure all residues are removed. Allow the solvent to fully evaporate.
-
Acquire a background spectrum.[12] This critical step measures the absorbance of the crystal, the atmosphere, and the instrument itself. The software will automatically subtract this background from your sample spectrum, ensuring the resulting data is only from your compound.
-
-
Sample Application:
-
Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software.
-
Recommended Parameters for High-Quality Data:
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹ (Sufficient for most liquid-phase structural work).
-
Number of Scans: 16 to 32. Co-adding multiple scans significantly improves the signal-to-noise ratio.
-
-
-
Data Analysis & Interpretation:
-
The software will display the background-corrected absorbance or transmittance spectrum.
-
Use the peak-picking tool to identify the precise wavenumbers of the key absorptions.
-
Pay special attention to the region from 1850-1650 cm⁻¹ for the C=O stretch and 1400-1000 cm⁻¹ for the C-O and C-F stretches.
-
Compare the observed C=O frequency to the values in the comparative table to confirm the effect of fluorination.
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and lint-free wipes as described in Step 2 to prevent cross-contamination of future samples.[12]
-
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Video: IR Absorption Frequency: Delocalization [jove.com]
- 6. Khan Academy [khanacademy.org]
- 7. davuniversity.org [davuniversity.org]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. mt.com [mt.com]
- 11. agilent.com [agilent.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
Comparative GC-MS Retention Analysis: Methyl 2,5-difluoro-4-methylbenzoate vs. Analogous Building Blocks
Executive Summary & Strategic Context
In modern drug discovery and agrochemical development, fluorinated aromatic building blocks are indispensable. Methyl 2,5-difluoro-4-methylbenzoate (CAS: 1355488-71-9) is a highly specialized intermediate utilized to modulate the lipophilicity, metabolic stability, and binding affinity of active pharmaceutical ingredients (APIs).
When analyzing these volatile intermediates via Gas Chromatography-Mass Spectrometry (GC-MS)[1], researchers often face challenges in predicting elution behavior due to the competing physicochemical effects of fluorination and methylation. This guide objectively compares the GC-MS retention performance of this compound against its structural alternatives, providing a self-validating experimental framework and mechanistic insights into its chromatographic behavior.
The Physics of Retention: Fluorination vs. Methylation
To optimize separation methods, one must understand the causality behind retention time shifts. In gas chromatography, retention on a standard non-polar stationary phase (such as a 5% phenyl/95% dimethylpolysiloxane DB-5ms column) is governed primarily by vapor pressure and dispersive van der Waals interactions[2].
-
The Methylation Effect: Adding a methyl group (
) to the benzoate core increases the molecular weight, molecular volume, and overall polarizability. This enhances dispersive interactions with the stationary phase, predictably increasing both the boiling point and the GC retention time. -
The Fluorination Effect: Conversely, substituting aromatic protons with fluorine atoms introduces highly electronegative centers that tightly bind their electron clouds. This reduces the overall polarizability of the molecule compared to other halogens or alkyl groups. Consequently, intermolecular forces are weakened—a phenomenon known as the "fluorous effect"—which often leads to a decrease in boiling point and GC retention time relative to non-fluorinated analogs[3].
Figure 1: Competing physicochemical effects of methylation and fluorination on GC-MS retention.
Comparative GC-MS Performance Data
Because absolute Retention Time (RT) is highly dependent on specific instrument parameters (e.g., column length, flow rate, and oven ramp), the Kovats Retention Index (RI) is used as the objective, standardized metric for comparison[4].
The table below illustrates how the competing effects of the methyl and fluoro groups dictate the final elution order on a standard DB-5ms column.
| Compound | CAS Number | Structural Modification | Est. Retention Index (DB-5) | Relative Elution Order |
| Methyl benzoate | 93-58-3 | Baseline Core | ~1089[2] | 2 (Elutes Second) |
| Methyl 2,4-difluorobenzoate | 106614-28-2 | Fluorination only | ~1075 | 1 (Elutes First) |
| This compound | 1355488-71-9 | Target (Fluoro + Methyl) | ~1180 | 3 (Elutes Third) |
| Methyl 4-methylbenzoate | 99-75-2 | Methylation only | ~1195 | 4 (Elutes Last) |
Data Insight: Notice that this compound elutes earlier than Methyl 4-methylbenzoate. The addition of the two fluorine atoms to the methylbenzoate core depresses the retention index by approximately 15 units due to the fluorous effect, despite the slight increase in molecular weight.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility across different laboratories, the following GC-MS protocol is designed as a self-validating system . By co-injecting a standard alkane series, researchers can calculate the exact Kovats RI, negating discrepancies caused by column trimming or minor flow variations[4].
Sample Preparation
-
Analyte Dilution: Dissolve 1.0 mg of this compound in 1.0 mL of GC-grade Dichloromethane (DCM) to achieve a 1,000 ppm stock solution.
-
Alkane Standard: Prepare a
n-alkane standard mixture at 50 ppm in DCM. -
Working Solution: Mix 100 µL of the analyte stock with 900 µL of the alkane standard in a 2 mL autosampler vial.
GC-MS Instrumental Parameters
-
Column: DB-5ms (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness.
-
Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.
-
Injection: 1.0 µL injection volume, Split mode (1:50 ratio) to prevent column overloading and peak tailing. Injector temperature set to 250°C.
-
Oven Temperature Program:
-
Initial hold at 60°C for 2.0 minutes (focuses the volatile solvent and early eluters).
-
Ramp at 10°C/min to 280°C.
-
Final hold at 280°C for 5.0 minutes (ensures column bake-out).
-
-
Mass Spectrometer (MS) Settings:
-
Ionization: Electron Impact (EI) at standard 70 eV[1].
-
Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.
-
Acquisition: Full scan mode from m/z 50 to 300. (Expect a strong molecular ion peak
at m/z 186 and a base peak corresponding to the loss of the methoxy group at m/z 155).
-
Figure 2: Standardized, self-validating GC-MS workflow for fluorinated benzoates.
Data Analysis & Validation
-
Identify the retention times (
) of the bounding n-alkanes ( and ) that elute just before and after the target compound. -
Calculate the Kovats Retention Index (
) using the isothermal approximation (valid for linear temperature ramps): -
Compare the calculated RI against the comparative baseline data (Section 3) to confirm structural identity and assess sample purity.
References
-
Diablo Analytical. IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY, ed. 4.1. Retrieved from: [Link]
-
Keefover-Ring Lab, University of Wisconsin. Gas Chromatography Chiral Stationary Phase Retention Index Database. Retrieved from:[Link]
Sources
Safety Operating Guide
Methyl 2,5-difluoro-4-methylbenzoate proper disposal procedures
Operational Guide: Safety and Disposal Protocols for Methyl 2,5-difluoro-4-methylbenzoate
This compound is a fluorinated aromatic building block frequently utilized in complex organic synthesis and drug discovery[1]. Because it contains multiple carbon-fluorine bonds, this compound and any solvent mixtures containing it must be strictly managed as halogenated organic waste . Improper disposal not only violates federal environmental regulations but also introduces severe operational and financial liabilities. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step protocols for the safe handling, segregation, and EPA-compliant disposal of this chemical.
Chemical Identity & Quantitative Hazard Data
To ensure proper downstream processing, personnel must accurately identify the physical and regulatory properties of the waste stream.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1355488-71-9[1] |
| Molecular Formula | C9H8F2O2[1] |
| Molecular Weight | 186.16 g/mol [1] |
| Waste Classification | Halogenated Organic Waste[2] |
| EPA Waste Code (if used as solvent) | F001 / F002 (or D-listed depending on mixture)[3] |
Causality in Safety & Pre-Disposal Handling
Before initiating disposal workflows, laboratories must establish rigorous operational safety parameters. As a Senior Application Scientist, I emphasize that understanding why a safety protocol exists is the key to preventing catastrophic laboratory failures.
-
The Causality of Thermal Degradation Risks: Fluorinated aromatics pose unique risks upon thermal decomposition. If exposed to extreme heat or incineration at non-specialized facilities, compounds like this compound can release highly toxic and corrosive hydrogen fluoride (HF) gas. Therefore, all pre-disposal handling must occur in a properly functioning fume hood, and waste must be routed exclusively to facilities equipped with acid-gas scrubbers.
-
Self-Validating Container Compatibility: Halogenated organics can degrade certain low-density plastics over time. Validation Step: Before transferring waste, physically verify that the primary waste container is made of high-density polyethylene (HDPE) or is a Teflon-lined metal safety can. If the container material is unmarked or unknown, do not use it.
Step-by-Step Disposal Methodology
Protocol: Segregation, Containment, and Disposal of Halogenated Waste
Step 1: Determine Waste Classification Identify the waste stream containing this compound as "Halogenated Organic Waste." Under the Resource Conservation and Recovery Act (RCRA), spent halogenated solvents and their mixtures are heavily regulated, often falling under (such as F001 or F002) if the chemical was utilized as a solvent[3].
Step 2: Execute Strict Waste Segregation Never mix this compound with non-halogenated waste streams (e.g., acetone, ethanol, hexanes).
-
The Causality of Segregation: Halogenated wastes require specialized, high-temperature incineration to prevent the formation of toxic dioxins and furans. Consequently, EHS departments and disposal facilities charge a significant premium for halogenated waste. Mixing even a small amount of a fluorinated compound into a non-halogenated waste carboy converts the entire volume into high-cost halogenated waste, needlessly inflating operational costs[2].
Step 3: Containerize the Waste Transfer the chemical into the verified HDPE or metal safety disposal can. Ensure the container is tightly capped immediately after the transfer.
-
Self-Validating Seal Check: After capping, visually inspect the threads and gently test the cap's resistance to ensure a hermetic seal. An open or loosely capped container violates EPA regulations and compromises laboratory air quality by allowing volatile fluorinated organics to escape[2].
Step 4: Apply Regulatory Labeling Attach a standardized "Hazardous Waste" tag. Explicitly write "Halogenated Organic Waste - Contains Fluorinated Aromatics" on the label. Date the label the exact moment the first drop of waste enters the container to comply with RCRA accumulation time limits.
Step 5: Store in Secondary Containment Place the waste container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray.
-
The Causality of Secondary Containment: This ensures that if the primary vessel fails, the halogenated material will not breach the laboratory environment or reach the municipal sewer system, which is strictly prohibited for[4].
Step 6: Coordinate Permitted Disposal Once the container is full or reaches its regulatory time limit (typically 90 to 180 days, depending on your facility's generator status), coordinate with your Environmental Health and Safety (EHS) department. The waste must be transported by a permitted carrier to an EPA-approved disposal facility for specialized incineration or fuels blending.
Disposal Workflow Visualization
Workflow for the segregation, containment, and EPA-compliant disposal of halogenated organic waste.
References
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Electronic Code of Federal Regulations (eCFR) URL:[Link]
Sources
Personal Protective Equipment (PPE) for Handling Methyl 2,5-difluoro-4-methylbenzoate
[1][2][3]
Executive Safety Summary
Chemical Name: Methyl 2,5-difluoro-4-methylbenzoate CAS: 1355488-71-9 Physical State: Solid (Powder/Crystalline) Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Acute Toxicity (Oral - H302).
Immediate Action Directive: Treat this compound as a potent irritant and potential sensitizer . While the solid form presents a lower permeation risk than liquids, its fine particulate nature requires strict respiratory and ocular protection to prevent mucosal inflammation. Do not handle on an open benchtop.
Hazard Analysis & PPE Rationale
As a Senior Application Scientist, I prioritize the "Hierarchy of Controls." PPE is the last line of defense, but it must be fail-safe. The specific fluorination pattern (2,5-difluoro) on the benzoate ring increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogues.
| Hazard Class | GHS Code | Physiological Risk | PPE Countermeasure |
| Acute Toxicity (Oral) | H302 | Systemic toxicity if ingested via hand-to-mouth transfer. | Nitrile Gloves (changed immediately upon contamination) + Hand Washing protocol.[1] |
| Skin Irritation | H315 | Dermatitis, redness, and potential chemical burns upon prolonged contact.[2] | Lab Coat (buttoned, high-neck) + Long Sleeves to bridge glove gap. |
| Eye Irritation | H319 | Severe irritation, potential corneal damage from abrasive dust. | Chemical Safety Goggles (ANSI Z87.1 tight-fitting) to seal against airborne dust. |
| STOT - SE (Resp) | H335 | Inflammation of the upper respiratory tract; coughing/wheezing.[2] | Fume Hood (Primary) or N95/P95 Respirator (Secondary/Backup). |
Technical PPE Specifications
Hand Protection: The "Solvent Context" Rule
Standard nitrile gloves are generally effective against the solid compound. However, in synthesis, this intermediate is often dissolved in organic solvents (e.g., Dichloromethane, THF).
-
Dry Solid Handling: Disposable Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).
-
Solution Handling:
-
If solvent is DCM/Chloroform:Double-gloving is mandatory . Inner layer: Nitrile; Outer layer: Laminate (e.g., Silver Shield™) or heavy-duty Nitrile changed every 15 minutes.
-
Rationale: Fluorinated esters can act as carriers, and aggressive solvents permeate thin nitrile in <5 minutes, carrying the solute to the skin.
-
Ocular & Face Protection[5][6][7]
-
Requirement: Indirect-vented chemical safety goggles.
-
Contraindication: Do NOT rely on standard safety glasses.[3] Particulates of fluorinated benzoates can bypass the side shields of glasses during weighing or transfer, reacting with ocular moisture to create acidic micro-environments.
Respiratory Protection[5]
-
Primary Control: Chemical Fume Hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Secondary Control (Spill/Maintenance): If hood containment is breached, use a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.
Operational Protocols
Risk Assessment Logic
Before starting, apply this logic flow to determine the necessary protection level.
Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier.
Safe Weighing Protocol (Solid)
-
Preparation: Place the balance inside the fume hood. If vibration affects readings, use a static-free weighing funnel to minimize transfer distance.
-
Donning: Put on lab coat, adjust cuffs. Don nitrile gloves, ensuring they overlap the coat cuffs. Put on goggles.
-
Transfer: Open container only inside the hood. Use a disposable spatula.
-
Decon: Wipe the spatula and balance area with a solvent-dampened Kimwipe (Acetone or Methanol) immediately after use. Discard wipe in solid hazardous waste.
Emergency Response (Exposure)
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The fluorine substitution can increase irritation persistence; do not stop early.
-
Skin Contact:
-
Remove contaminated gloves/clothing immediately.
-
Wash with soap and water (avoid organic solvents like ethanol on skin, as they may increase absorption).
-
Seek medical attention if redness persists.
-
Disposal & Decontamination[8]
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Toxic/Irritant."
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).
-
Contaminated PPE: Heavily soiled gloves or wipes should be treated as solid hazardous waste, not regular trash.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[2] Retrieved from [Link]
-
PubChem. (n.d.).[4] Methyl 2,4-difluorobenzoate Compound Summary (Structural Analogue Reference). Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
